Harmane hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2.ClH/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;/h2-7,14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNOIRYDKHLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
486-84-0 (Parent) | |
| Record name | Harman hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20176039 | |
| Record name | Harman hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21655-84-5 | |
| Record name | 9H-Pyrido[3,4-b]indole, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harman hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021655845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harman hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-9H-pyrido[3,4-b]indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC01Z184R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Harmane Hydrochloride: A Technical Guide on its Mechanism of Action in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harmane (1-methyl-9H-pyrido[3,4-b]indole) is a psychoactive β-carboline alkaloid found in various plants, including Peganum harmala, as well as in tobacco smoke, cooked meats, and coffee.[1][2][3] It is an endogenous substance that has garnered significant scientific interest due to its complex pharmacological profile and its potential involvement in both neuroprotective and neurotoxic processes.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms of action of harmane hydrochloride in neuronal cells, focusing on its enzymatic and receptor interactions, effects on neurotransmitter systems, and modulation of ion channels. The guide consolidates quantitative data, details key experimental methodologies, and visualizes complex pathways to support advanced research and drug development.
Core Mechanisms of Action
Harmane's effects on neuronal cells are multifaceted, arising from its ability to interact with multiple molecular targets. The primary mechanisms include potent inhibition of monoamine oxidase A (MAO-A), interactions with various neurotransmitter receptors, and modulation of voltage-gated ion channels.
Monoamine Oxidase (MAO) Inhibition
The most well-characterized action of harmane is its potent, reversible, and competitive inhibition of MAO-A. MAO-A is a key enzyme located on the outer mitochondrial membrane responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). By inhibiting MAO-A, harmane increases the synaptic concentration of these neurotransmitters, which is believed to underpin many of its psychoactive and potential antidepressant effects. While a potent MAO-A inhibitor, harmane shows significantly less potency for the MAO-B isoform.
Neurotransmitter Receptor Interactions
Harmane directly interacts with several classes of neurotransmitter receptors, modulating their activity.
-
Serotonin (5-HT) Receptors : Harmane displays a moderate affinity for 5-HT₂ₐ receptors and a lower affinity for 5-HT₂c receptors, with negligible interaction at 5-HT₁ₐ sites. Its binding to the G-protein coupled 5-HT₂ₐ receptor may influence downstream signaling cascades, contributing to its modulation of dopamine release. Receptor binding assays show Ki values in the micromolar range for 5-HT₂ receptors.
-
Imidazoline Receptors : Harmane is recognized as a ligand for I₁-imidazoline receptors, with nanomolar affinity similar to clonidine. This interaction is implicated in its cardiovascular effects, such as producing hypotension when microinjected into the rostral ventrolateral medulla (RVLM). Harmane's actions at these receptors may also contribute to intracellular calcium mobilization.
-
GABA-A Receptors : Evidence suggests that harmane interacts with the GABAergic system. It has been shown to increase the electrically stimulated release of GABA from rat cortex slices. Some studies refer to β-carbolines as inverse agonists of benzodiazepine (B76468) receptors, a site on the GABA-A receptor complex. This interaction appears to be independent of its effects on benzodiazepine binding areas.
Modulation of Voltage-Gated Ion Channels
Harmane exerts inhibitory effects on several types of voltage-gated ion channels in a concentration-dependent manner (10–500 μM).
-
Calcium Channels (CaV) : Harmane reduces voltage-activated calcium currents, showing greater potency than the related compound harmaline (B1672942). It primarily affects the sustained (L- and N-type) calcium channel currents, with only a partial effect on transient (T-type) currents. This modulation of calcium influx may be related to its neuroprotective effects.
-
Sodium (NaV) and Potassium (KV) Channels : Harmane also reduces currents through voltage-gated sodium and potassium channels, although these channels are less sensitive to harmane than sustained calcium channels.
Effects on Neurotransmitter Systems
Dopaminergic System
Harmane significantly impacts the dopaminergic system, exhibiting both neurotoxic and modulatory effects.
-
Dopamine Release : Harmane exposure can lead to an increase in extracellular dopamine levels. Low doses (2.27 µmol/kg) have been shown to increase dopamine efflux in the nucleus accumbens by up to 72%, while intermediate doses can cause a decrease, indicating a U-shaped dose-response relationship. The mechanism is complex; while MAO-A inhibition plays a role, studies suggest other mechanisms, such as activation of nicotinic receptors, are also prominently involved in the excitation of ventral tegmental dopamine neurons.
-
Neurotoxicity : At higher concentrations, harmane can be selectively toxic to dopaminergic neurons. This toxicity may be mediated through mitochondrial mechanisms, including decreased mitochondrial viability and increased production of reactive oxygen species (ROS). However, this neurotoxicity does not appear to involve entry into the cell via the dopamine transporter (DAT).
Glutamatergic System
The related β-carboline, harmine (B1663883), has been shown to exert neuroprotective effects by increasing the expression of the astrocytic glutamate (B1630785) transporter 1 (GLT-1). This action enhances glutamate uptake from the synapse, reducing excitotoxicity. While this effect is demonstrated for harmine, the structural similarity suggests a potential area of investigation for harmane.
Quantitative Data Summary
The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) for this compound at various neuronal targets.
| Table 1: Monoamine Oxidase (MAO) Inhibition | |
| Target | Inhibitory Constant (Ki) |
| MAO-A | 5 nM |
| MAO-B | 55 nM |
| Table 2: Receptor Binding Affinity | |
| Receptor | Binding Affinity (Ki) |
| 5-HT₂ Receptors (Brain) | ~5-141 µM |
| α₁-Adrenoceptors (Cardiac) | ~5-141 µM |
| I₁-Imidazoline Receptors | Nanomolar range |
| Table 3: Voltage-Gated Ion Channel Inhibition | |
| Channel | Inhibitory Concentration (IC₅₀) |
| Voltage-gated Ca²⁺ Channels (sustained) | 75.8 µM |
| Voltage-gated Na⁺ Channels | >100 µM |
| Voltage-gated K⁺ Channels | >100 µM |
Experimental Protocols
This section details methodologies for key experiments used to characterize the mechanism of action of harmane.
Protocol: In Vitro MAO-A/B Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for assessing MAO inhibition by monitoring the production of a fluorescent product.
Objective: To determine the IC₅₀ value of harmane for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (B1673886) (non-selective substrate) or specific substrates
-
Control inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
DMSO
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of harmane in DMSO. Create a serial dilution series in assay buffer to achieve final desired concentrations.
-
Prepare stock solutions of control inhibitors in DMSO.
-
Dilute MAO-A and MAO-B enzymes to the recommended working concentration in assay buffer.
-
Prepare the kynuramine substrate solution in assay buffer.
-
-
Assay Execution:
-
Add 2 µL of diluted harmane or control inhibitor solutions to the wells of the microplate.
-
Include "no-inhibition" control wells (buffer/DMSO only) and "background" control wells (no enzyme).
-
Add 48 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Optional for irreversible inhibitors: Pre-incubate the plate at 37°C for 15-30 minutes. Since harmane is a reversible inhibitor, this step may be omitted.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically at appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for the product of kynuramine oxidation).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each harmane concentration relative to the "no-inhibition" control.
-
Plot percent inhibition against the logarithm of harmane concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol: Radioligand Competition Binding Assay
This protocol determines the binding affinity (Ki) of harmane for a specific receptor subtype (e.g., 5-HT₂ₐ).
Objective: To determine the binding affinity (Ki) of harmane for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ)
-
This compound
-
Binding buffer
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In test tubes, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled harmane.
-
Include "total binding" tubes (no harmane) and "non-specific binding" tubes (with the non-specific control).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each harmane concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of harmane concentration to generate a competition curve.
-
Determine the IC₅₀ value from the curve (the concentration of harmane that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Measurement of Dopamine Release via In Vivo Microdialysis
This technique measures changes in extracellular neurotransmitter concentrations in the brain of a freely moving animal.
Objective: To measure harmane-induced changes in extracellular dopamine in a specific brain region (e.g., nucleus accumbens).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection (i.p.)
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period for baseline neurotransmitter levels to be established.
-
-
Sample Collection & Treatment:
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.
-
After collecting several baseline samples, administer harmane (i.p.) to the animal.
-
Continue collecting samples for several hours to monitor the effect of the drug.
-
-
Analysis:
-
Inject the collected dialysate samples into an HPLC-ED system to separate and quantify the concentration of dopamine.
-
-
Data Analysis:
-
Express the dopamine concentration in each sample as a percentage of the average baseline concentration.
-
Plot the percent change in dopamine concentration over time to visualize the effect of harmane administration.
-
Conclusion
This compound is a pharmacologically complex molecule that exerts a wide range of effects on neuronal cells through multiple mechanisms of action. Its potent, reversible inhibition of MAO-A is a central feature, leading to elevated levels of key monoamine neurotransmitters. Concurrently, harmane modulates the activity of serotonergic, imidazoline, and GABAergic receptor systems and inhibits voltage-gated ion channels, particularly calcium channels. Its impact on the dopaminergic system is profound but dose-dependent, with the potential for both increased dopamine release and selective neurotoxicity at higher concentrations. The intricate interplay of these mechanisms underlies its observed neuroprotective, neurotoxic, and psychoactive properties. A thorough understanding of this multifaceted profile is critical for drug development professionals seeking to harness its therapeutic potential or mitigate its risks. Further research is warranted to fully elucidate the downstream signaling consequences of its receptor interactions and to clarify the precise conditions that dictate its neuroprotective versus neurotoxic outcomes.
References
- 1. From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Harmane | Imidazoline Receptor | Monoamine Oxidase | TargetMol [targetmol.com]
- 4. Modulation of voltage-gated channel currents by harmaline and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
Harmane Hydrochloride: A Technical Guide to Solubility and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of harmane hydrochloride in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Additionally, it outlines detailed experimental protocols for solubility determination and explores the key signaling pathways influenced by harmane, offering a valuable resource for researchers in pharmacology and drug development.
Core Topic: Solubility of this compound
This compound, a beta-carboline alkaloid, has garnered significant interest for its diverse pharmacological activities. A critical parameter for its in vitro and in vivo study is its solubility in appropriate solvent systems. This guide focuses on its solubility in DMSO, a common organic solvent for initial stock solutions, and PBS (pH 7.4), a physiologically relevant aqueous buffer.
Data Presentation: Quantitative Solubility
The solubility of harmane and its hydrochloride salt can vary. The following table summarizes the available quantitative data for this compound and the related free base, harmane.
| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| This compound | DMSO | 55 mg/mL[1] | 251.51 mM | Sonication is recommended to facilitate dissolution[1]. |
| Harmane (free base) | DMSO | ~20 mg/mL[2] | 109.75 mM | |
| Harmane (free base) | 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[2] | 1.37 mM | For maximum aqueous solubility, it is recommended to first dissolve in DMSO and then dilute with PBS[2]. |
| Harmine (B1663883) (related β-carboline) | PBS (pH 7.2) | ~0.25 mg/mL[3] | 1.18 mM | This provides an estimate for a structurally similar compound. |
Experimental Protocols
Accurate determination of solubility is crucial for reproducible experimental results. The following are detailed methodologies for determining the solubility of this compound.
Protocol 1: Solubility Determination in DMSO
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. For example, to prepare a 55 mg/mL solution, add the corresponding volume of DMSO to the weighed compound.
-
Dissolution: Vortex the mixture vigorously. If complete dissolution is not achieved, sonicate the solution for short intervals until the solid is fully dissolved[1].
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected containers. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Determination in PBS (pH 7.4) from a DMSO Stock
This is a common method for preparing working solutions for cell-based assays and other aqueous experimental systems.
Materials:
-
This compound stock solution in DMSO (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Sterile tubes for dilution
Procedure:
-
Preparation of PBS: Prepare or obtain sterile PBS at pH 7.4.
-
Serial Dilution: Prepare a series of dilutions of the this compound DMSO stock solution into PBS (pH 7.4). It is crucial to maintain a low final concentration of DMSO (typically <0.5%) to minimize solvent-induced artifacts in biological assays.
-
Equilibration: Gently mix the dilutions and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).
-
Observation and Measurement: Visually inspect for the highest concentration that remains a clear solution (no precipitation). For a more quantitative assessment, the samples can be filtered or centrifuged, and the concentration of the supernatant can be determined using a suitable analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of harmane and the experimental workflow for solubility determination.
References
Harmane Hydrochloride: A Technical Guide to its Role as a Monoamine Oxidase-A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmane hydrochloride, a β-carboline alkaloid, is a potent and selective inhibitor of monoamine oxidase-A (MAO-A), an enzyme critical in the catabolism of key neurotransmitters. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamines, including the neurotransmitters serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity. MAO-A preferentially metabolizes serotonin and norepinephrine and is a key target for the development of antidepressants and anxiolytics.
Harmane, a naturally occurring β-carboline alkaloid, and its hydrochloride salt have been identified as potent and selective inhibitors of MAO-A.[1][2] Understanding the specifics of this inhibition is crucial for leveraging its therapeutic potential. This guide will delve into the quantitative aspects of its inhibitory activity, the experimental methods used to characterize it, and the downstream effects on neurotransmitter signaling.
Mechanism of Action
This compound acts as a reversible and competitive inhibitor of MAO-A .[3] This means that it binds to the active site of the MAO-A enzyme, preventing the binding of its natural substrates. The reversible nature of this inhibition is a key characteristic, as it allows for a more controlled modulation of enzyme activity compared to irreversible inhibitors.
The inhibition of MAO-A by this compound leads to a decrease in the breakdown of monoamine neurotransmitters in the presynaptic neuron. This results in an accumulation of serotonin, norepinephrine, and dopamine in the cytoplasm, leading to increased vesicular storage and subsequent release into the synaptic cleft. The elevated levels of these neurotransmitters in the synapse are believed to be the primary mechanism behind the observed antidepressant and anxiolytic effects of harmane.[4]
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound against MAO-A have been quantified in numerous studies. The following tables summarize the key inhibition constants.
Table 1: In Vitro Inhibitory Potency of Harmane against Monoamine Oxidase (MAO)
| Compound | Target | IC50 (µM) | Source |
| Harmane | Human MAO-A | 0.5 | [1][5][6] |
| Harmane | Human MAO-B | 5 | [1][5][6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 2: Other Receptor Binding Affinities of this compound
| Receptor/Target | IC50 (µM) | Source |
| Benzodiazepine Receptor | 7 | [5][7] |
| Opioid Receptor | 2.8 | [5][7] |
| α2-adrenergic Receptor | 18 | [5][7] |
| I1 imidazoline (B1206853) receptor | 0.03 | [5][7] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of this compound on MAO-A using kynuramine (B1673886) as a substrate. The deamination of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be measured fluorometrically.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in potassium phosphate buffer.
-
Prepare a stock solution of kynuramine in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Potassium phosphate buffer
-
Different concentrations of this compound (or vehicle for control)
-
Recombinant human MAO-A enzyme
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add the kynuramine solution to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction and Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of MAO-A Inhibition by this compound
Caption: MAO-A Inhibition by this compound in the Synapse.
Experimental Workflow for In Vitro MAO-A Inhibition Assay
Caption: Workflow for Determining MAO-A Inhibition by this compound.
Conclusion
This compound is a well-characterized, potent, and selective reversible inhibitor of MAO-A. Its ability to increase the synaptic availability of key monoamine neurotransmitters underscores its potential as a therapeutic agent for mood and anxiety disorders. The data and protocols presented in this guide provide a solid foundation for further research and development of harmane-based compounds. Future investigations may focus on optimizing its pharmacokinetic properties and further elucidating its complex pharmacological profile.
References
- 1. abmole.com [abmole.com]
- 2. Harmane Potentiates Nicotine Reinforcement Through MAO-A Inhibition at the Dose Related to Cigarette Smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HARMAN HYDROCHLORIDE | 21655-84-5 [m.chemicalbook.com]
In-Depth Technical Guide to the Synthesis and Purification of Harmane Hydrochloride from Peganum harmala
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of harmane hydrochloride, a beta-carboline alkaloid of significant pharmacological interest, from the seeds of Peganum harmala (Syrian Rue). This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate the production of high-purity this compound for research and development purposes.
Introduction
Peganum harmala is a perennial plant rich in beta-carboline alkaloids, primarily harmine (B1663883) and harmaline (B1672942).[1][2] These alkaloids serve as valuable precursors for the semi-synthesis of other derivatives with diverse biological activities. Harmane, in particular, has garnered attention for its potential therapeutic applications, including its role as a monoamine oxidase inhibitor (MAOI) and its interactions with various neurological pathways. This guide outlines a multi-step process beginning with the extraction of total harmala alkaloids from Peganum harmala seeds, followed by the separation of the key precursors, their chemical conversion to harmane, and final purification as the hydrochloride salt.
Overall Synthesis Workflow
The synthesis of this compound from Peganum harmala seeds can be logically divided into four main stages:
-
Extraction of Total Harmala Alkaloids: Isolation of the crude alkaloid mixture from the seed matrix.
-
Separation of Harmine and Harmaline: Chromatographic separation of the two major alkaloids.
-
Chemical Conversion to Harmane: A two-step process involving the conversion of harmaline to harmine and the subsequent demethylation of harmine to harmol (B1672944), which is then converted to harmane.
-
Formation and Purification of this compound: Conversion of harmane freebase to its more stable and soluble hydrochloride salt, followed by purification.
Experimental Protocols
Extraction of Total Harmala Alkaloids
This procedure is adapted from established acid-base extraction methodologies.[3][4]
Materials:
-
Ground Peganum harmala seeds
-
5% Hydrochloric acid (HCl)
-
25% Sodium hydroxide (B78521) (NaOH) solution
-
Chloroform
Procedure:
-
Defatting: Macerate 100 g of ground Peganum harmala seeds in 500 mL of hexane for 24 hours with occasional stirring. Filter the mixture and discard the hexane extract. This step removes oils and other non-polar compounds.
-
Acidic Extraction: Transfer the defatted seed residue to a beaker and add a solution of 500 mL of 60% methanol containing 5% HCl. Heat the mixture on a hot plate at 50°C for 30 minutes with stirring.[3]
-
Isolation: Allow the mixture to cool and then filter to collect the acidic extract. Centrifuge the extract to remove any remaining solid particles.
-
Basification and Precipitation: Transfer the acidic extract to a large beaker and slowly add 25% NaOH solution while stirring until the pH reaches approximately 10. This will cause the total harmala alkaloids to precipitate as free bases.
-
Collection of Total Alkaloids: Collect the precipitate by filtration and wash with distilled water until the washings are neutral. Dry the precipitate in a desiccator. This dried precipitate is the crude total alkaloid extract.
Separation of Harmine and Harmaline
The separation of harmine and harmaline from the crude extract can be efficiently achieved using pH-zone-refining counter-current chromatography.
Materials:
-
Crude total alkaloid extract
-
Methyl tert-butyl ether (MTBE)
-
Tetrahydrofuran (THF)
-
Water
-
Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl)
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of MTBE:THF:water (2:2:3 by volume). Add triethylamine to the upper organic stationary phase to a final concentration of 10 mM. Add hydrochloric acid to the aqueous mobile phase to a final concentration of 5 mM.
-
Chromatography: Dissolve the crude alkaloid extract in a suitable volume of the solvent system. Perform the separation using a multilayer coil planet centrifuge according to the manufacturer's instructions.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by HPLC to identify those containing pure harmine and harmaline. Combine the respective pure fractions and evaporate the solvent under reduced pressure to obtain isolated harmine and harmaline.
Chemical Conversion to Harmane
This stage involves two key chemical transformations.
The conversion of harmaline to the fully aromatic harmine can be achieved through oxidative dehydrogenation. This step is crucial for maximizing the yield of the desired precursor. Heme peroxidases have been shown to catalyze this transformation.
Materials:
-
Isolated harmaline
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve harmaline in phosphate buffer. Add horseradish peroxidase to the solution.
-
Reaction Initiation: Initiate the reaction by the dropwise addition of a dilute solution of hydrogen peroxide while stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield harmine.
The methoxy (B1213986) group of harmine is cleaved to yield the corresponding hydroxyl derivative, harmol.
Materials:
-
Isolated harmine
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve harmine in a mixture of glacial acetic acid and 48% HBr.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until all the harmine has been consumed.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield harmol. A reported yield for a similar demethylation is approximately 100%.
Formation and Purification of this compound
The final step is the conversion of the harmane freebase to its hydrochloride salt.
Materials:
-
Harmane freebase
-
Anhydrous diethyl ether or ethanol (B145695)
-
Hydrochloric acid (gas or concentrated solution)
Procedure:
-
Dissolution: Dissolve the purified harmane freebase in a minimal amount of anhydrous diethyl ether or ethanol.
-
Precipitation: Slowly bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in ethanol dropwise, while stirring. This compound will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/ether mixture.
Quantitative Data
The following table summarizes the typical yields reported for the various stages of the synthesis. It is important to note that yields can vary significantly based on the quality of the starting material and the precise experimental conditions.
| Step | Starting Material | Product | Reported Yield (%) | Reference |
| Extraction | Peganum harmala seeds | Crude Alkaloids | 2-7% | |
| Separation | Crude Alkaloid Extract (1.2 g) | Harmine | ~46% | |
| Separation | Crude Alkaloid Extract (1.2 g) | Harmaline | ~27% | |
| Demethylation | Harmine | Harmol | ~100% | - |
Characterization of Harmane
The identity and purity of the synthesized harmane should be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃): Definitive assignments of all protons can be obtained using 2D NMR techniques such as COSY and HMBC.
-
¹³C NMR (in CDCl₃): The spectrum will show characteristic peaks for the aromatic and aliphatic carbons of the harmane structure.
Mass Spectrometry (MS)
The mass spectrum of harmane will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of harmane will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C and C-N stretching frequencies.
Signaling Pathways and Logical Relationships
The synthesis of this compound from Peganum harmala involves a series of sequential chemical transformations. The logical flow of this process is depicted below.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound from Peganum harmala seeds. The outlined protocols, supported by quantitative data and logical workflows, offer a solid foundation for researchers and drug development professionals to produce this valuable beta-carboline alkaloid for further investigation. It is important to emphasize that the conversion of harmol to harmane requires further methodological development to establish a reliable and high-yielding procedure. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Psychoactive Effects of Harmane Hydrochloride
Abstract
This compound, the salt form of the β-carboline alkaloid Harmane (1-methyl-9H-pyrido[3,4-b]indole), is an endogenous and naturally occurring compound found in various plants, foods, and tobacco smoke.[1][2] Historically associated with the pharmacology of plants like Peganum harmala and as a component of the Amazonian brew Ayahuasca, Harmane has garnered significant scientific interest for its complex neuropharmacological profile.[2][3] It exerts its effects through multiple mechanisms, including inhibition of monoamine oxidase (MAO), modulation of the GABA-A/benzodiazepine (B76468) receptor complex, and interaction with imidazoline (B1206853) receptors.[4][5][6] While preclinical studies have indicated a range of potential psychoactive effects, including antidepressant, anxiogenic, and memory-modulating properties, recent clinical research suggests its intrinsic psychoactive effects in humans are limited at tolerated doses.[7][8][9][10] This technical guide provides a comprehensive overview of the psychoactive effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing its pharmacological relationships.
Pharmacodynamics and Mechanism of Action
This compound exhibits a multi-target pharmacological profile, interacting with several key enzyme and receptor systems in the central nervous system. Its primary mechanisms of action are detailed below.
Monoamine Oxidase (MAO) Inhibition
Harmane is a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A).[4] MAO-A is the primary enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[3] By inhibiting MAO-A, Harmane increases the synaptic availability of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant medications. This action is crucial for its role in Ayahuasca, where it prevents the breakdown of orally ingested N,N-dimethyltryptamine (DMT), rendering it psychoactive.[9][11]
Benzodiazepine Receptor Modulation
Harmane is a potent inhibitor of binding at the benzodiazepine site of the GABA-A receptor, acting as a competitive inhibitor.[5][12] Its functional effect at this site is complex and has been described as both agonistic and inverse agonistic.[12][13] As an inverse agonist, it can produce effects opposite to those of classic benzodiazepines, such as anxiogenic and learning-enhancing properties, and can be convulsant at higher doses.[8][12] This interaction is supported by findings that the benzodiazepine agonist diazepam can competitively inhibit Harmane-induced convulsions.[12]
Imidazoline Receptor Interaction
Harmane demonstrates a high affinity for imidazoline receptors, particularly the I₁ subtype, for which it is a candidate endogenous ligand.[6][14] Microinjection of Harmane into the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation, produces dose-dependent hypotension, an effect mediated by I₁-receptors.[6][15] It also interacts with I₃-receptors in pancreatic beta-cells, where it can stimulate insulin (B600854) secretion.[16][17]
Other Receptor and Enzyme Interactions
Harmane also interacts with a variety of other targets, though typically with lower affinity. These include opioid receptors, α₂-adrenergic receptors, and cholinesterases, which may contribute to its broad pharmacological profile.[14][18][19]
Data Presentation: Quantitative Pharmacology
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of Harmane's potency and effects.
Table 1: In Vitro Receptor and Enzyme Binding Affinities of Harmane
| Target | Ligand/Assay | Preparation | Kᵢ / IC₅₀ | Reference |
|---|---|---|---|---|
| Monoamine Oxidase-A (MAO-A) | Enzyme Inhibition | Human | 0.5 µM (IC₅₀) | [4][14] |
| Monoamine Oxidase-B (MAO-B) | Enzyme Inhibition | Human | 5 µM (IC₅₀) | [4][14] |
| Benzodiazepine Receptor | [³H]-Flunitrazepam Binding | Rat Brain Membranes | 7 µM (IC₅₀) | [5][14] |
| Imidazoline I₁ Receptor | Receptor Binding | - | 30 nM (IC₅₀) | [14] |
| Opioid Receptor | Receptor Binding | - | 2.8 µM (IC₅₀) | [14] |
| α₂-Adrenergic Receptor | Receptor Binding | - | 18 µM (IC₅₀) | [6][14] |
| Serotonin Receptor | Serotonin Binding | - | 101 µM (IC₅₀) |[14] |
Table 2: Preclinical (In Vivo) Behavioral and Physiological Dosing
| Species | Administration | Dose Range | Observed Effect | Reference |
|---|---|---|---|---|
| Rat | Intraperitoneal (i.p.) | 1.25 - 5 mg/kg | Reduction of apomorphine-induced licking | [13] |
| Rat | Intraperitoneal (i.p.) | 2.5 & 10 mg/kg | Altered monoaminergic activity in fear-associated brain areas | [7] |
| Rat | Intraperitoneal (i.p.) | 5 & 7.5 mg/kg | Impaired working memory | [18] |
| Rat | Microinjection (RVLM) | 0.1 - 1.0 nmol | Dose-dependent hypotension | [15] |
| Rat | Intraperitoneal (i.p.) | 15 mg/kg | Acute tremors; bodyweight loss with chronic administration | [20] |
| Mouse | Oral | 446.8 mg/kg | LD₅₀ (Harmine) |[21] |
Table 3: Clinical (Human) Dosing and Effects of Oral Harmine (B1663883) Hydrochloride
| Study Design | Dose Range | Maximum Tolerated Dose (MTD) | Observed Psychoactive Effects | Key Adverse Events | Reference |
|---|
| Phase 1, Single Ascending Dose | 100 - 500 mg | < 2.7 mg/kg (~100-200 mg) | Very limited; not the principal psychoactive component of Ayahuasca | Nausea, vomiting, drowsiness (dose-dependent, >2.7 mg/kg) |[9][10] |
Mandatory Visualizations
Diagram: Multi-Target Mechanism of Harmane```dot
// Nodes Harmane [label="Harmane HCl", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; MAO [label="Monoamine Oxidase A\n(MAO-A)", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_R [label="GABA-A Receptor\n(Benzodiazepine Site)", fillcolor="#F1F3F4", fontcolor="#202124"]; IM_R [label="Imidazoline I₁ Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Monoamines [label="↑ Synaptic Serotonin,\nDopamine, Norepinephrine", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF", shape=rectangle]; GABA_Mod [label="Modulation of\nGABAergic Inhibition", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF", shape=rectangle]; Hypotension [label="Central Hypotensive Effect", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF", shape=rectangle]; Psycho_Effects [label="Psychoactive Effects\n(Antidepressant, Anxiogenic,\nCognitive Modulation)", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF", shape=rectangle, width=3];
// Edges Harmane -> MAO [label="Inhibits", color="#EA4335"]; Harmane -> GABA_R [label="Modulates\n(Inverse Agonist)", color="#EA4335"]; Harmane -> IM_R [label="Activates", color="#EA4335"];
MAO -> Monoamines [style=dashed, arrowhead=none, label="Degrades"];
Monoamines -> Psycho_Effects [label="Contributes to", color="#4285F4"]; GABA_Mod -> Psycho_Effects [label="Contributes to", color="#EA4335"];
GABA_R -> GABA_Mod [color="#202124"]; IM_R -> Hypotension [color="#202124"]; }
References
- 1. Harmane - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 1-Methyl-beta-carboline (harmane), a potent endogenous inhibitor of benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harmane produces hypotension following microinjection into the RVLM: possible role of I1-imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. oatext.com [oatext.com]
- 9. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1 single ascending dose study of pure oral harmine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psypost.org [psypost.org]
- 12. Benzodiazepine antagonism by harmane and other beta-carbolines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of harmane and other β-carbolines on apomorphine-induced licking behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Harmane produces hypotension following microinjection into the RVLM: possible role of I(1)-imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The putative imidazoline receptor agonist, harmane, promotes intracellular calcium mobilisation in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the beta-carbolines, harmane and pinoline, on insulin secretion from isolated human islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Harmane Guide: Effects, Benefits, Risks, and Legality [acslab.com]
- 19. Potential Pharmacokinetic Drug–Drug Interaction Between Harmine, a Cholinesterase Inhibitor, and Memantine, a Non-Competitive N-Methyl-d-Aspartate Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic harmine treatment has a delayed effect on mobility in control and socially defeated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Harmane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of harmane (1-methyl-β-carboline), a potent β-carboline alkaloid. It details its primary natural sources, methodologies for its extraction and purification, and the process for its conversion to the hydrochloride salt form. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to support research and development endeavors.
Natural Sources of Harmane
Harmane is a naturally occurring alkaloid found in a variety of plants, and is also formed during the heating of certain foods and in tobacco smoke.[1][2] The most significant plant sources, valued for their relatively high concentrations of harmane and related β-carboline alkaloids, are Peganum harmala (Syrian Rue) and various species of the Passiflora (passionflower) genus.[3][4] It is also a notable component of Banisteriopsis caapi, a key ingredient in the psychoactive Amazonian beverage, Ayahuasca.[5]
Quantitative Distribution of Harmane Alkaloids
The concentration of harmane and related alkaloids can vary significantly based on the plant species, the specific part of the plant, and geographical location. Seeds and roots typically contain the highest concentrations.
| Plant Source | Plant Part | Harmane/Harmala Alkaloid Content (% w/w) | Notes |
| Peganum harmala (Syrian Rue) | Seeds | 2% - 7% (Total Alkaloids) | Contains a mixture of harmine (B1663883), harmaline (B1672942), harmane, and harmalol. Harmine and harmaline are the major components. |
| Roots | High concentration, secondary to seeds | Roots primarily contain harmine and harmol (B1672944). | |
| Banisteriopsis caapi | Stem | 0.31% - 8.43% (Harmine) | Also contains harmaline and tetrahydroharmine. |
| Passiflora incarnata | Leaves | 0% - 0.12% (Total Alkaloids) | Contains minor amounts of harmol and harmine. |
| Passiflora caerulea | - | Contains significant amounts of harmine. | Identified as a potential source for harmine production. |
| Hippophae rhamnoides (Sea Buckthorn) | Fruit Residue | ~0.85% | An unconventional but reported source. |
Extraction and Purification Methodologies
The extraction of harmane from plant material is primarily based on its alkaline nature, allowing for separation from neutral and acidic components via acid-base extraction techniques. Subsequent purification steps are necessary to isolate harmane from other co-extracted alkaloids, such as harmine and harmaline.
Overview of Extraction Techniques
Several methods have been developed for the extraction of harmala alkaloids, ranging from traditional solvent-based approaches to more modern, efficient techniques.
| Extraction Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Exploits the differential solubility of alkaloids in acidic (salt form, water-soluble) and basic (freebase form, organic-soluble) conditions. | Simple, well-established, and effective for initial crude extraction. | Can be time-consuming and may require large volumes of solvents. |
| Soxhlet Extraction | Continuous solid-liquid extraction using a specialized apparatus. | Efficient for exhaustive extraction. | Time-consuming (e.g., 7 hours) and involves prolonged exposure to heat, which can degrade sensitive compounds. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating the release of target compounds. | Very rapid (e.g., 10-15 minutes), efficient, and uses less solvent. | Requires specialized equipment. |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Faster than conventional methods and operates at lower temperatures. | Yields may be slightly lower than MAE or Soxhlet. |
Purification Techniques
Crude alkaloid extracts require further purification to isolate harmane.
-
Selective Precipitation: This method leverages the slight differences in basicity between harmine and harmaline. By carefully adjusting the pH of an acidic solution of the mixed alkaloids, harmine can be precipitated before harmaline.
-
Recrystallization: A standard technique to purify the precipitated harmane by dissolving it in a suitable solvent (e.g., methanol) and allowing it to slowly crystallize, leaving impurities behind in the solution.
-
Chromatography: High-performance liquid chromatography (HPLC) and pH-zone-refining counter-current chromatography (CCC) are advanced methods used to achieve high-purity separation of individual alkaloids from a crude extract.
Experimental Protocols
The following sections provide detailed methodologies for the extraction and conversion of harmane.
General Acid-Base Extraction from Peganum harmala Seeds
This protocol outlines a standard laboratory procedure for obtaining a crude mixture of harmala alkaloids.
Objective: To extract total harmala alkaloids from Peganum harmala seeds.
Materials:
-
Dried, powdered Peganum harmala seeds
-
Hexane (B92381) (for defatting)
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide
-
Dichloromethane or Ethyl Acetate (B1210297)
-
Filter paper, beakers, separatory funnel, rotary evaporator
Procedure:
-
Defatting: Mix 30g of powdered seeds with 65mL of hexane and stir for 30 minutes. Filter to separate the seed residue from the hexane, which contains lipids and non-polar compounds.
-
Acidic Extraction: Transfer the defatted seed powder to a beaker. Add 120mL of a 60% methanol solution containing 5% HCl. Heat the mixture to 50°C and stir for 30 minutes. This step protonates the alkaloids, making them soluble in the acidic methanol.
-
Filtration: Allow the mixture to cool and then filter to collect the acidic extract containing the alkaloid salts.
-
Solvent Evaporation: Evaporate the methanol from the filtrate, typically using a rotary evaporator, leaving an acidic aqueous solution.
-
Basification and Precipitation: Slowly add a base (e.g., 25% NaOH solution) to the aqueous extract while stirring until the pH is basic (pH 9-10). This deprotonates the alkaloids, causing them to precipitate out of the solution as a freebase solid.
-
Collection of Crude Alkaloids: Collect the precipitate by filtration. Wash the solid with distilled water to remove residual salts and then dry thoroughly. This yields the crude total alkaloid extract.
Microwave-Assisted Extraction (MAE) of Harmane
This protocol describes an optimized, rapid extraction method.
Objective: To rapidly extract harmala alkaloids using microwave energy.
Optimal Conditions:
-
Solvent: 75.5% ethanol (B145695) in water
-
Liquid-to-Solid Ratio: 31.3 mL of solvent per 1 g of powdered plant material
-
Microwave Power: 600 W
-
Temperature: 80.7°C
-
Extraction Time: 10.1 minutes
Procedure:
-
Combine the powdered plant material and the extraction solvent in a vessel suitable for microwave extraction according to the specified ratio.
-
Place the vessel in the microwave reactor.
-
Apply the specified microwave power, temperature, and time settings.
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
The resulting extract can then be further processed (e.g., via acid-base purification) to isolate the alkaloids.
Conversion of Harmane Freebase to Harmane Hydrochloride
This protocol details the final step of converting the purified harmane freebase into its more stable and water-soluble hydrochloride salt.
Objective: To synthesize this compound from harmane freebase.
Materials:
-
Purified harmane freebase
-
Ethanol or Acetone
-
Hydrochloric Acid (HCl), concentrated or as a solution in ethanol/ether
-
Ethyl acetate (for washing/recrystallization)
-
Glassware, pH meter or litmus (B1172312) paper
Procedure:
-
Dissolution: Dissolve the purified harmane freebase in a minimal amount of a suitable organic solvent, such as ethanol or acetone.
-
Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid. This can be done by adding a concentrated HCl solution dropwise or by using a pre-prepared solution of HCl in a solvent like ethanol or ether. The solution should become acidic.
-
Precipitation: As the harmane freebase reacts with HCl, the this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. Cooling the mixture can enhance precipitation.
-
Isolation: Collect the precipitated this compound crystals by filtration.
-
Purification: Wash the collected crystals with a cold solvent (e.g., ethyl acetate or ether) to remove any remaining impurities. For higher purity, the hydrochloride salt can be recrystallized. This involves dissolving it in a minimal amount of a hot solvent mixture (e.g., ethanol/water) and allowing it to cool slowly to form purified crystals.
-
Drying: Dry the purified this compound crystals thoroughly, preferably under a vacuum, to remove all residual solvent.
Biosynthesis and Signaling Pathway of Harmane
Biosynthesis of Harmane
The biosynthesis of harmane in plants begins with the amino acid L-tryptophan. The pathway involves a series of enzymatic reactions, including decarboxylation, a Pictet-Spengler condensation, methylation, and oxidation, to form the final β-carboline structure.
Primary Signaling Pathway: MAO-A Inhibition
Harmane is a well-documented reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. By inhibiting MAO-A, harmane increases the synaptic levels of these neurotransmitters, which is believed to underlie many of its neurological effects.
This technical guide provides a foundational understanding of the natural sourcing and chemical manipulation of harmane. The detailed protocols and compiled data are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this important β-carboline alkaloid.
References
Harmane Hydrochloride's Interaction with Imidazoline Binding Sites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between harmane hydrochloride and the distinct classes of imidazoline (B1206853) binding sites (IBS). Harmane, a β-carboline alkaloid, has been identified as a potent ligand for these sites, exhibiting a complex pharmacological profile that is of significant interest in neuroscience and drug development. This document synthesizes the current understanding of harmane's binding affinities, the experimental protocols used to elucidate these interactions, and the known signaling pathways associated with imidazoline receptor subtypes.
Quantitative Binding Profile of Harmane at Imidazoline Binding Sites
This compound demonstrates a high affinity for multiple subtypes of imidazoline binding sites, with a notable preference for the I₁ subtype. The following tables summarize the available quantitative data on harmane's binding characteristics.
Table 1: Binding Affinity of Harmane for I₁ Imidazoline Receptors
| Compound | Receptor Subtype | Reported Affinity | Tissue/Cell Line | Radioligand | Reference |
| Harmane | I₁ | IC₅₀ = 30 nM | Not Specified | Not Specified | [1] |
Table 2: Qualitative and Functional Interaction of Harmane with I₂ Imidazoline Binding Sites
| Compound | Receptor Subtype | Observation | Experimental Model | Implication | Reference |
| Harmane | I₂ | High affinity | Not Specified | Direct binding to I₂ sites | [2][3] |
| Harmane | I₂ | Full substitution for the I₂ ligand BU224 | Rat drug discrimination studies | Functional interaction with I₂ sites, likely related to its MAO-A inhibitory properties | [4] |
Table 3: Interaction of Harmane with I₃ Imidazoline Binding Sites
| Compound | Receptor Subtype | Observation | Experimental Model | Implication | Reference |
| Harmane | I₃ | Promotes intracellular calcium mobilization | Pancreatic β-cells (MIN6 cell line) | Potential role in modulating insulin (B600854) secretion via I₃-related mechanisms | [5] |
Experimental Protocols: Radioligand Binding Assays
The characterization of harmane's interaction with imidazoline binding sites predominantly relies on competitive radioligand binding assays. These assays measure the ability of a test compound (harmane) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.
General Principle
In a competitive binding assay, a fixed concentration of a radiolabeled ligand is incubated with a preparation of tissues or cells expressing the target imidazoline binding sites. Increasing concentrations of the unlabeled test compound (harmane) are added to compete for binding to the receptors. The amount of radioligand bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[6]
Detailed Methodology for I₁ and I₂ Binding Assays
The following is a synthesized, step-by-step protocol for conducting radioligand binding assays to determine the affinity of harmane for I₁ and I₂ imidazoline binding sites.
2.2.1. Materials and Reagents
-
Tissue Source: Rodent brain, kidney, or liver, or cell lines known to express I₁ or I₂ sites (e.g., PC12 cells for I₁).
-
Radioligands:
-
For I₁ sites: [³H]clonidine
-
For I₂ sites: [³H]idazoxan or [³H]2-BFI (2-(2-benzofuranyl)-2-imidazoline)
-
-
This compound: Stock solution of known concentration.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM HEPES, 0.5 mM EDTA, 0.5 mM MgCl₂, pH 8.0.
-
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determinator: A high concentration of a non-radiolabeled ligand (e.g., 10 µM clonidine (B47849) for I₁ assays, 10 µM idazoxan (B1206943) for I₂ assays).
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter and Scintillation Fluid.
2.2.2. Tissue Homogenate Preparation
-
Euthanize the animal according to approved ethical protocols.
-
Rapidly dissect the desired tissue (e.g., whole brain, kidney cortex) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration can be determined using a standard method like the Bradford or BCA assay.
-
Aliquots of the membrane preparation can be stored at -80°C until use.
2.2.3. Assay Procedure
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of harmane.
-
To each tube, add the following in order:
-
Assay buffer
-
Membrane homogenate (typically 50-100 µg of protein)
-
For non-specific binding tubes, add the non-specific binding determinator.
-
For experimental tubes, add the desired concentration of this compound.
-
Add the radioligand at a concentration near its Kₔ value (e.g., 1-5 nM for [³H]clonidine or [³H]idazoxan).
-
-
The final assay volume is typically 250-500 µL.
-
Incubate the tubes at room temperature (or 25°C) for 30-60 minutes to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters that have been pre-soaked in the wash buffer.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
2.2.4. Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of unlabeled competitor).
-
Plot the percentage of specific binding against the logarithm of the harmane concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
Signaling Pathways
The interaction of harmane with imidazoline binding sites can trigger distinct downstream signaling cascades, depending on the receptor subtype involved.
I₁ Imidazoline Receptor Signaling
Activation of the I₁ imidazoline receptor is known to initiate a signaling pathway that is distinct from the classical G-protein coupled receptor cascades involving adenylyl cyclase or inositol (B14025) phospholipid hydrolysis.[7] The primary signaling event is the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[8]
I₂ Imidazoline Binding Site Association
The I₂ imidazoline binding sites are primarily located on the outer membrane of mitochondria and are closely associated with monoamine oxidases (MAO-A and MAO-B).[5] Harmane is also a known inhibitor of MAO-A.[1] The interaction of harmane at the I₂ site is thought to allosterically modulate the activity of MAO, thereby influencing neurotransmitter metabolism.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a competitive radioligand binding experiment to determine the affinity of harmane for imidazoline binding sites is depicted below.
Conclusion
This compound is a potent and selective ligand for I₁ imidazoline binding sites, with significant interactions at I₂ and I₃ sites as well. Its high affinity, particularly for the I₁ subtype, suggests that it may serve as a valuable pharmacological tool for probing the physiological and pathological roles of these receptors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced interactions of harmane and other novel compounds with the imidazoline binding site family. The elucidation of the associated signaling pathways is crucial for understanding the functional consequences of these interactions and for the development of new therapeutic agents targeting these sites for a variety of neurological and metabolic disorders.
References
- 1. I2-imidazoline binding sites: relationship with different monoamine oxidase domains and identification of histidine residues mediating ligand binding regulation by H+1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphpad.com [graphpad.com]
- 3. researchgate.net [researchgate.net]
- 4. Localization of I2-imidazoline binding sites on monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Harmane Hydrochloride in Plasma using HPLC
This application note details a sensitive and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantification of harmane in human plasma. This protocol is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, toxicological analyses, or clinical research related to β-carboline alkaloids.
Introduction
Harmane is a tremorogenic β-carboline alkaloid found in various foodstuffs, beverages, and tobacco smoke. Its presence in the human body and potential association with neurological conditions such as essential tremor necessitates a reliable analytical method for its quantification in biological matrices.[1][2] This document provides a detailed protocol for the determination of harmane concentrations in plasma using reversed-phase HPLC with fluorescence detection, a method proven to be both sensitive and reproducible.[1][3]
Principle
The method involves the extraction of harmane from human plasma under alkaline conditions using a liquid-liquid extraction procedure. The analyte is then separated from endogenous plasma components on a C18 reversed-phase column with an isocratic mobile phase. Quantification is achieved through fluorescence detection, which offers high sensitivity and selectivity for harmane.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC method for harmane quantification in plasma.
Table 1: Linearity
| Parameter | Value |
| Concentration Range | 0 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 (Typical) |
Note: Specific correlation coefficient values were not detailed in the provided search results but are typically expected to be >0.99 for bioanalytical methods.
Table 2: Precision
| Parameter | Concentration | Coefficient of Variation (CV, %) |
| Intraday Precision | 25 ng/mL | < 6.7% |
| Interday Precision | 25 ng/mL | 7.3% |
Table 3: Accuracy & Recovery
| Parameter | Concentration | Recovery (%) |
| Absolute Recovery | Not Specified | 59% |
Note: Accuracy data across different concentration levels were not explicitly presented in a tabular format in the search results.
Table 4: Limit of Detection (LOD)
| Parameter | Value |
| Limit of Detection (LOD) | 206 pg/mL (in 10 mL of blood) |
Experimental Protocols
Materials and Reagents
-
Harmane hydrochloride standard
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methyl-t-butyl ether (HPLC grade)
-
Potassium phosphate (B84403) monobasic (ACS grade)
-
Sodium hydroxide (B78521) (ACS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector.
-
Column: C18 reversed-phase column (250 x 4.6 mm).
-
Mobile Phase: 17.5 mM potassium phosphate buffer (pH 6.5) and methanol (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Fluorescence Detector Wavelengths: Excitation at 300 nm and Emission at 435 nm.
Sample Preparation Protocol
-
Alkalinization: To a tube containing up to 10 mL of whole blood or plasma, add half a volume of 1 M NaOH.
-
Vortexing and Shaking: Vortex the mixture for 30 seconds and then shake on a horizontal rotator for 30 minutes at room temperature.
-
Extraction: Add 15 mL of the extraction solution, consisting of ethyl acetate and methyl-t-butyl ether (2:98, v/v), to the tube.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of methanol (e.g., 0.25 mL).
-
Injection: Inject a 50 µL aliquot of the reconstituted sample into the HPLC system.
Standard Curve Preparation
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare working standards.
-
Spike a known volume of blank plasma with the working standards to create calibration standards with a concentration range of 0 to 100 ng/mL.
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
Diagrams
Caption: Experimental workflow for harmane quantification in plasma.
References
- 1. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood harmane concentrations and dietary protein consumption in essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dissolving Harmane Hydrochloride for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and application of Harmane hydrochloride (HMH) solutions for in vitro cell culture experiments. Adherence to this protocol is crucial for ensuring experimental reproducibility and obtaining accurate results.
Introduction
This compound, a water-soluble derivative of the β-carboline alkaloid harmine, has garnered significant interest in biomedical research for its potential therapeutic properties, including anticancer activities.[1] It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.[1][2] These effects are primarily mediated through the modulation of key signaling pathways, such as the ERK and PI3K/AKT/mTOR pathways.[2] Proper solubilization and handling of this compound are critical for maintaining its stability and biological activity in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key solubility and cytotoxic concentration data for Harmane and its hydrochloride salt in common cancer cell lines. This information is essential for designing experiments with appropriate concentrations.
| Parameter | Value | Solvent/Cell Line | Reference |
| Solubility of Harmane | |||
| In DMSO | ~20 mg/mL | - | [3] |
| In Ethanol | ~10 mg/mL | - | |
| In DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | - | |
| Solubility of this compound | |||
| In DMSO | ≥24.9 mg/mL | - | |
| In DMSO | 55 mg/mL (251.51 mM) | Sonication recommended | |
| IC50 Values (Harmane) | |||
| EPG85.257RDB cells | ~120 µM | - | |
| A2780 cells | ~69 µM | - | |
| Effective Concentrations (this compound) | |||
| HCT116 cells (inhibition of growth) | 10, 20, 40 µM | - | |
| MCF-7 & MDA-MB-231 cells (inhibition of invasion) | 20 µM | - | |
| PC12 cells (inhibition) | 6.25 - 200 µM | - |
Experimental Protocols
Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
(Optional) 37°C water bath
-
(Optional) 0.22 µm DMSO-compatible syringe filter (e.g., PTFE)
Procedure:
-
Weighing: In a sterile environment, carefully weigh the required amount of this compound powder. For a 1 mL 20 mM stock solution (Molecular Weight: 218.68 g/mol for the free base, adjust for hydrochloride salt if necessary), you would need approximately 2.19 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder in a sterile tube.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Sonication can also be applied.
-
Sterilization (Optional): If the DMSO used was not from a sterile-filtered source, the resulting stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the concentrated DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.
Important Considerations:
-
Final DMSO Concentration: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects; however, it is crucial to perform a vehicle control (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on the cells.
-
Precipitation: Harmane has low solubility in aqueous solutions at physiological pH. To avoid precipitation, add the stock solution to pre-warmed cell culture medium and mix thoroughly immediately.
Procedure:
-
Thawing: Thaw an aliquot of the 20 mM this compound stock solution at room temperature.
-
Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final concentration of 20 µM this compound:
-
Volume of stock = (Final Concentration x Final Volume) / Stock Concentration
-
Volume of stock = (20 µM x 1 mL) / 20,000 µM = 0.001 mL or 1 µL
-
-
Dilution: Add the calculated volume of the stock solution directly to the pre-warmed complete cell culture medium.
-
Mixing: Immediately mix the working solution thoroughly by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation.
-
Application: The freshly prepared working solution is now ready to be added to your cell cultures.
Visualization of Protocols and Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Affected by this compound
Caption: this compound signaling pathway inhibition.
References
Application Notes: Utilizing Harmane Hydrochloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Harmane hydrochloride as a fluorescent probe in microscopy studies. This compound, a β-carboline alkaloid, possesses intrinsic fluorescent properties that make it a valuable tool for visualizing specific cellular components, most notably monoamine oxidase A (MAO-A). Its application is particularly relevant in the fields of neurobiology, pharmacology, and cancer research.
Principle of Action and Applications
This compound's utility in fluorescence microscopy stems from its native fluorescence and its specific binding affinity for monoamine oxidase A (MAO-A). This enzyme is crucial in the metabolic pathways of various neurotransmitters and is implicated in a range of neurological disorders and cancers.
Key Applications:
-
Localization of MAO-A: Harmane's fluorescence allows for the direct visualization of MAO-A distribution within fixed or live cells. This can be used to study the subcellular localization of MAO-A in different cell types, such as neurons, astrocytes, and various cancer cell lines.
-
High-Throughput Screening: The displacement of fluorescent Harmane from its binding site on MAO-A by other small molecules can be quantified, providing a basis for high-throughput screening assays to identify novel MAO-A inhibitors.
-
Cellular Uptake and Distribution Studies: The fluorescent nature of Harmane enables real-time tracking of its uptake, distribution, and accumulation within cellular compartments, offering insights into its cellular pharmacokinetics.
Quantitative Data
The following table summarizes the key spectral properties of this compound, which are essential for setting up fluorescence microscopy experiments.
| Property | Value |
| Excitation Wavelength | ~300 nm |
| Emission Wavelength | ~435 nm |
| Recommended Filter Set | DAPI or similar |
Note: The optimal excitation and emission wavelengths may vary slightly depending on the solvent and cellular environment.
The table below provides an example of how quantitative data from a Harmane fluorescence microscopy experiment could be presented. This hypothetical data illustrates the potential for quantifying the effects of a known MAO-A inhibitor, clorgyline, on Harmane fluorescence in a cell line known to express high levels of MAO-A (SH-SY5Y).
| Cell Line | Treatment Condition | Mean Fluorescence Intensity (Arbitrary Units) |
| SH-SY5Y | 10 µM this compound | 950 ± 45 |
| SH-SY5Y | 10 µM this compound + 1 µM Clorgyline | 420 ± 30 |
| HeLa | 10 µM this compound | 210 ± 20 |
| Untreated | No treatment | 50 ± 5 |
This data is for illustrative purposes only and demonstrates the expected trend of reduced Harmane fluorescence in the presence of a competitive inhibitor.
Experimental Protocols
Herein are detailed protocols for both fixed and live-cell imaging using this compound.
Protocol 1: Fixed-Cell Staining and Imaging
This protocol is suitable for visualizing the distribution of MAO-A in cells that have been chemically fixed.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Glass coverslips
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Seeding: Culture cells on sterile glass coverslips in a multi-well plate to the desired confluency.
-
Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Blocking: Wash three times with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Harmane Staining: Incubate the cells with a 1-10 µM solution of this compound in PBS for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove unbound Harmane.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope equipped with a DAPI filter set.
Protocol 2: Live-Cell Imaging
This protocol allows for the real-time visualization of Harmane uptake and dynamics in living cells.
Materials:
-
This compound
-
Phenol (B47542) red-free cell culture medium
-
Glass-bottom imaging dishes
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Plating: Seed cells in glass-bottom dishes and allow them to adhere and grow.
-
Medium Exchange: Replace the standard culture medium with pre-warmed, phenol red-free medium.
-
Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.
-
Baseline Imaging: Acquire initial fluorescence images of the cells before the addition of Harmane.
-
Staining: Add this compound directly to the imaging medium to a final concentration of 1-10 µM.
-
Time-Lapse Acquisition: Immediately begin acquiring images at desired time intervals to monitor the cellular uptake and distribution of Harmane.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway involving Harmane.
Caption: A logical workflow for fixed-cell fluorescence microscopy using this compound.
Caption: The inhibitory effect of this compound on the MAO-A signaling pathway.
Application Notes and Protocols for In Vivo Administration of Harmane Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Harmane hydrochloride in rodent models, including detailed experimental protocols, pharmacokinetic data, and toxicological information. The information is intended to guide researchers in designing and executing studies involving this psychoactive β-carboline alkaloid.
Data Presentation
Pharmacokinetic Parameters of Harmane in Rats
The following tables summarize the pharmacokinetic parameters of harmane in male Sprague-Dawley rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Harmane after Intravenous (IV) and Oral (PO) Administration in Rats.
| Parameter | Intravenous (0.5 mg/kg) | Intravenous (1.0 mg/kg) | Oral (20 mg/kg) | Oral (30 mg/kg) |
| Cmax | - | - | - | 1059.56 ± 91.06 ng/mL[1] |
| Tmax | - | - | ~20 min[2] | 0.23 ± 0.06 h[1] |
| t1/2β (Elimination half-life) | 24 min[2][3] | - | 24 min | - |
| T1/2e (Elimination half-life) | - | - | - | 2.26 ± 0.53 h |
| AUC (Area under the curve) | Greater than harmine | - | - | - |
| CLs (Systemic clearance) | 52.2 ml/kg/min | - | - | - |
| Vd (Volume of distribution) | 1.6 L/kg | - | - | - |
| F (Absolute bioavailability) | - | - | 19% | 19.41 ± 3.97% |
Table 2: Behavioral Effects of Harmane in Rodent Models.
| Behavioral Test | Species | Dose Range (i.p.) | Observed Effects |
| Forced Swim Test | Mouse | 5-15 mg/kg | Dose-dependent reduction in immobility time, suggesting an antidepressant-like effect. |
| Forced Swim Test | Rat | 2.5-10 mg/kg | Dose-dependent decrease in immobility time, indicating antidepressant effects. |
| Elevated Plus Maze | Rat | 2.5-10 mg/kg | Increased time spent in open arms, suggesting anxiolytic effects. |
| Apomorphine-induced licking | Rat | 1.25-5 mg/kg | Significant reduction in licking behavior. |
Table 3: Toxicological Data for Harmane in Rodents.
| Study Type | Species | Dose | Duration | Key Findings |
| Renal Toxicity | Male F344 Rats | 1000 ppm in diet | 2 or 4 weeks | Renal toxicity, including degenerative/necrotic and regenerative lesions in tubules. |
| Renal Toxicity | Male F344 Rats | 500 ppm in diet | 2 or 4 weeks | No observed renal toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath (optional)
Procedure:
-
Calculate and weigh the required amount of this compound based on the desired concentration and final volume for injection.
-
Dissolve the weighed this compound powder in sterile 0.9% saline.
-
Vortex the solution thoroughly until the compound is completely dissolved and the solution is clear.
-
For higher concentrations, gentle warming (e.g., to 40°C) and sonication may be necessary to facilitate complete dissolution.
-
Allow the solution to cool to room temperature before administration to the animals.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Procedure:
-
Manually restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck and the base of the tail to expose the abdomen.
-
Tilt the mouse's head slightly downwards to displace the abdominal organs from the injection site.
-
Insert a sterile needle (25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Oral Gavage in Mice
Procedure:
-
Select a gavage needle of the appropriate size for the mouse. Flexible plastic needles are often preferred to minimize the risk of esophageal injury.
-
Measure the correct insertion depth by measuring the distance from the mouse's mouth to the xiphoid process (the tip of the sternum) and mark this depth on the gavage needle.
-
Restrain the mouse securely, ensuring its head and neck are in a straight line with its body.
-
Gently insert the gavage needle into the mouth, passing it along the side of the tongue towards the esophagus.
-
Advance the needle smoothly to the pre-measured depth.
-
Administer the this compound solution slowly.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Observe the animal for any signs of distress.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of Harmane in the central nervous system.
Caption: General experimental workflow for in vivo studies of Harmane.
Caption: Logical relationships between key variables in Harmane research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicokinetics of tremorogenic natural products, harmane and harmine, in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Harmane Hydrochloride: A Potent Tool for Interrogating Dopaminergic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane hydrochloride, a beta-carboline alkaloid, has emerged as a significant pharmacological tool for the investigation of dopamine (B1211576) pathways in the central nervous system. Its multifaceted mechanism of action, primarily centered on the inhibition of monoamine oxidase-A (MAO-A), allows for the acute and chronic manipulation of dopamine levels, providing a valuable model for studying neuropsychiatric and neurodegenerative disorders.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research to elucidate its effects on dopamine synthesis, release, and metabolism.
Physicochemical Properties and Safety Information
Chemical Name: 1-methyl-9H-pyrido[3,4-b]indole hydrochloride
Molecular Formula: C₁₂H₁₁ClN₂
Molecular Weight: 218.68 g/mol
Solubility: Soluble in water and DMSO.[3][4] For in vivo studies, this compound can be dissolved in sterile 0.9% saline.[3] For in vitro studies, fresh DMSO is recommended to avoid reduced solubility due to moisture absorption.[4]
Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[1][5] Work should be conducted in a well-ventilated area.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5] If swallowed, rinse mouth with water and do not induce vomiting.[5]
Mechanism of Action
Harmane's primary mechanism of action in modulating dopamine pathways is its potent and selective inhibition of monoamine oxidase-A (MAO-A), the enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine.[1][4] The IC₅₀ values for harmane are approximately 0.5 µM for human MAO-A and 5 µM for human MAO-B, demonstrating its selectivity.[4] By inhibiting MAO-A, harmane increases the synaptic concentration and availability of dopamine.
Beyond MAO-A inhibition, harmane has been shown to interact with other receptors, although with lower affinity. These include the benzodiazepine (B76468) receptor (IC₅₀ = 7 µM), opioid receptor (IC₅₀ = 2.8 µM), and α2-adrenergic receptor (IC₅₀ = 18 µM).[3][6] It also inhibits dopamine biosynthesis by decreasing the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[3][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various parameters related to the dopamine system.
Table 1: In Vitro Effects of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Dopamine Content | PC12 | 20 µM | 49.4% inhibition after 48h | [7] |
| IC₅₀ for Dopamine Content Inhibition | PC12 | 21.2 µM | - | [7] |
| Tyrosine Hydroxylase (TH) Activity | PC12 | 20 µM | Decreased at 6h, recovered by 72h | [7] |
| TH mRNA Levels | PC12 | 20 µM | Decreased at 6h, recovered by 48h | [7] |
| L-DOPA-induced Cytotoxicity | PC12 | 20-150 µM | Enhanced | [7] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Brain Region | Dose (i.p.) | Effect (% of baseline) | Reference |
| Extracellular Dopamine | Striatum | 0.5 mg/kg | 152% increase | [1] |
| 2.5 mg/kg | 173% increase | [1] | ||
| 10 mg/kg | 243% increase | [1] | ||
| DOPAC | Striatum | 0.5 mg/kg | 52% decrease | [1] |
| 2.5 mg/kg | 36% decrease | [1] | ||
| 10 mg/kg | 10% decrease | [1] | ||
| HVA | Striatum | 0.5 mg/kg | 67% decrease | [1] |
| 2.5 mg/kg | 45% decrease | [1] | ||
| 10 mg/kg | 20% decrease | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol describes the procedure for in vivo microdialysis in the rat striatum to measure changes in extracellular dopamine levels following this compound administration.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
Procedure:
-
Animal Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.[8] After a 60-90 minute equilibration period, collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline of dopamine levels.
-
Harmane Administration: Prepare a solution of this compound in sterile 0.9% saline. Administer the desired dose (e.g., 0.5, 2.5, or 10 mg/kg) via intraperitoneal (i.p.) injection.[1]
-
Post-injection Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ED system.[9]
-
Data Analysis: Express the dopamine concentrations as a percentage of the mean baseline values.
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Detection
This protocol outlines the use of FSCV in ex vivo brain slices to measure rapid dopamine release dynamics following electrical stimulation, and how harmane can be applied to study its effects.
Materials:
-
This compound
-
Carbon-fiber microelectrodes
-
Vibratome
-
Recording chamber
-
Bipolar stimulating electrode
-
FSCV system (e.g., TarHeel CV)
-
aCSF (same as Protocol 1)
Procedure:
-
Brain Slice Preparation: Anesthetize a rodent and decapitate. Quickly remove the brain and place it in ice-cold, oxygenated aCSF. Prepare 300-400 µm coronal slices containing the striatum using a vibratome.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min. Position the carbon-fiber microelectrode and the stimulating electrode in the striatum.
-
Baseline Recording: Apply a triangular waveform (e.g., -0.4 V to +1.2 V and back, 400 V/s, 10 Hz) to the carbon-fiber electrode.[10][11] Elicit dopamine release by applying a single electrical pulse (e.g., 300 µA, 1 ms) through the stimulating electrode. Record baseline dopamine release signals.
-
Harmane Application: Prepare a stock solution of this compound in aCSF. Bath-apply the desired concentration of harmane to the slice.
-
Post-Harmane Recording: After a 10-20 minute incubation period with harmane, repeat the electrical stimulation and record the evoked dopamine release.
-
Data Analysis: Analyze the amplitude and kinetics of the dopamine signals before and after harmane application to determine its effect on dopamine release and uptake.
Protocol 3: In Vitro Dopamine Biosynthesis in PC12 Cells
This protocol details a cell-based assay to investigate the effect of this compound on dopamine content in PC12 cells.
Materials:
-
This compound
-
PC12 cell line
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
L-DOPA
-
Reagents for dopamine quantification (e.g., HPLC-ED)
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate flasks or plates.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5-25 µM) for different durations (e.g., 0-72 hours).[3]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them to release intracellular contents.
-
Dopamine Quantification: Measure the dopamine concentration in the cell lysates using HPLC-ED.
-
Optional Co-treatment with L-DOPA: To study the effect on L-DOPA-induced dopamine increase, co-treat cells with harmane and L-DOPA (e.g., 20-50 µM).[7]
-
Data Analysis: Normalize dopamine levels to total protein content and compare the different treatment groups.
Protocol 4: Locomotor Activity in Rodents
This protocol describes how to assess the behavioral effects of this compound by measuring locomotor activity in an open field test.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Rodents (mice or rats)
-
Open field arena (e.g., 40 x 40 cm) equipped with photobeams or video tracking software
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[5]
-
Harmane Administration: Administer this compound (i.p.) at the desired doses. A vehicle control group (saline) should be included.
-
Open Field Test: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 30-60 minutes).[5]
-
Data Collection: Record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Compare the locomotor activity parameters between the harmane-treated groups and the control group.
Protocol 5: Western Blot for Tyrosine Hydroxylase (TH)
This protocol is for determining the effect of this compound on the protein expression levels of TH in cell culture or brain tissue.
Materials:
-
This compound
-
PC12 cells or rodent brain tissue (e.g., striatum)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Treat PC12 cells or rodents with this compound as described in previous protocols. Lyse the cells or dissect and homogenize the brain tissue to extract proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a versatile and potent pharmacological tool for studying the intricate workings of the dopamine system. Its well-characterized mechanism of action, primarily as an MAO-A inhibitor, allows for reproducible and dose-dependent modulation of dopamine levels. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in a variety of experimental paradigms, from in vitro cell-based assays to in vivo behavioral and neurochemical studies. By employing these methods, scientists can further unravel the role of dopamine in health and disease, and explore the therapeutic potential of compounds that target this critical neurotransmitter pathway.
References
- 1. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. evotec.com [evotec.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. va.gov [va.gov]
- 6. Western Blot Protocol for Tyrosine Hydroxylase Antibody (NBP2-42212): Novus Biologicals [novusbio.com]
- 7. Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. besjournal.com [besjournal.com]
- 10. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrofluorometric Determination of Harmane Hydrochloride in Plant Extracts
Abstract
This application note details a sensitive and straightforward spectrofluorometric method for the quantitative determination of Harmane hydrochloride in plant extracts. Harmane, a β-carboline alkaloid found in various plants, including species of Passiflora, possesses significant biological and pharmacological activities. This method leverages the native fluorescence of Harmane, which is significantly enhanced in an acidic medium. The protocol provides a complete workflow, from sample extraction to data analysis, making it suitable for researchers, scientists, and professionals in drug development for screening and quality control purposes.
Introduction
Harmane (1-methyl-9H-pyrido[3,4-b]indole) is a naturally occurring β-carboline alkaloid that has been identified in a variety of plant species, most notably in Peganum harmala and certain species of Passiflora. It is known to exhibit a range of pharmacological effects, including acting as a monoamine oxidase inhibitor (MAOI). The quantification of Harmane in plant extracts is crucial for the standardization of herbal products and for pharmacological research. Spectrofluorometry offers a highly sensitive and selective analytical technique for the determination of fluorescent compounds like Harmane. The intrinsic fluorescence of Harmane is pH-dependent, with its cationic form in an acidic solution exhibiting a strong fluorescent signal, which can be exploited for its sensitive quantification.[1] This application note presents a validated method for the spectrofluorometric determination of this compound in plant materials.
Principle
The method is based on measuring the native fluorescence of Harmane in an acidic solution. This compound is extracted from the plant matrix using methanol (B129727). The extract is then appropriately diluted in an acidic medium, which protonates the Harmane molecule, enhancing its fluorescence intensity. The fluorescence is measured at an emission wavelength of approximately 435 nm after excitation at around 300 nm. The concentration of this compound in the sample is determined by comparing its fluorescence intensity to a calibration curve prepared from standard solutions of this compound.
Data Presentation
Table 1: Instrumental Parameters for Spectrofluorometric Analysis
| Parameter | Value |
| Excitation Wavelength (λex) | 300 nm |
| Emission Wavelength (λem) | 435 nm |
| Excitation Slit Width | 5 nm |
| Emission Slit Width | 5 nm |
| Scan Speed | 200 nm/min |
| Detector Voltage | Medium |
| Cuvette | 1 cm quartz |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 8.0 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Solvent | 0.1 N Sulfuric Acid |
Experimental Protocols
Reagents and Materials
-
This compound standard (Sigma-Aldrich or equivalent)
-
Methanol (HPLC grade)
-
Sulfuric acid (H₂SO₄), concentrated (Analytical grade)
-
Deionized water
-
Plant material (dried and finely powdered)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Syringe filters (0.45 µm)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Ultrasonic bath
-
Centrifuge
Preparation of Solutions
2.1. Preparation of 0.1 N Sulfuric Acid Carefully add 2.8 mL of concentrated H₂SO₄ to approximately 500 mL of deionized water in a 1 L volumetric flask. Allow the solution to cool to room temperature and then dilute to the mark with deionized water.
2.2. Preparation of Standard Stock Solution (100 µg/mL) Accurately weigh 10 mg of this compound standard and dissolve it in methanol in a 100 mL volumetric flask. Fill to the mark with methanol. This solution should be stored in the dark at 4°C.
2.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with 0.1 N H₂SO₄. For example, to prepare a 100 ng/mL working standard, dilute 10 µL of the 100 µg/mL stock solution to 10 mL with 0.1 N H₂SO₄. Prepare a calibration set ranging from 10 ng/mL to 200 ng/mL.
Sample Preparation (Plant Extract)
-
Accurately weigh 1.0 g of the dried, powdered plant material.
-
Transfer the powder to a 50 mL conical flask and add 20 mL of methanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the pellet with another 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants and filter through a 0.45 µm syringe filter.
-
The filtered extract is now ready for dilution and analysis.
Spectrofluorometric Measurement
-
Turn on the spectrofluorometer and allow the lamp to stabilize for at least 20 minutes.
-
Set the instrumental parameters as specified in Table 1.
-
Dilute an aliquot of the filtered plant extract with 0.1 N H₂SO₄ to bring the Harmane concentration within the linear range of the assay. The dilution factor will depend on the expected Harmane content in the plant material.
-
First, measure the fluorescence of a blank solution (0.1 N H₂SO₄).
-
Measure the fluorescence intensity of each of the working standard solutions, starting from the lowest concentration.
-
Measure the fluorescence intensity of the diluted sample extract.
-
Ensure to rinse the cuvette with the next solution to be measured before each reading.
Data Analysis
-
Subtract the fluorescence intensity of the blank from the readings of the standards and the sample.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards versus their concentration (in ng/mL).
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the concentration of Harmane in the diluted sample extract using the regression equation.
-
Calculate the final concentration of this compound in the original plant material using the following formula:
Concentration (mg/g) = (C × V × DF) / W
Where:
-
C = Concentration from the calibration curve (ng/mL)
-
V = Final volume of the extract (mL)
-
DF = Dilution factor of the extract
-
W = Weight of the plant material (g)
-
Mandatory Visualization
References
Application Notes and Protocols: Determining Cell Viability Following Harmane Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effects of Harmane hydrochloride on cell viability. This compound is a beta-carboline alkaloid that has demonstrated potential as an anticancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4][5] This document outlines the materials and methods for conducting a robust cell viability assay, interpreting the results, and understanding the potential underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines at various time points, as determined by MTT assay. This data provides a reference for designing experiments and understanding the dose-dependent and time-dependent effects of the compound.
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) | Reference |
| SK-Hep1 (Hepatocellular Carcinoma) | 98.5 | 55.0 | 11.5 | |
| HCT116 (Colorectal Carcinoma) | - | ~20-40 | - | |
| MGC-803 (Gastric Cancer) | - | - | - | |
| SMMC-7721 (Hepatocellular Carcinoma) | - | - | - | |
| MCF-7 (Breast Cancer) | 100.6 | 52.4 | 18.7 | |
| MDA-MB-231 (Breast Cancer) | 91.9 | 17.7 | 6.1 |
Note: The IC50 value for HCT116 cells was estimated from graphical data in the cited source.
Experimental Protocols
This section details two common colorimetric assays for determining cell viability: the MTT assay and the WST-1 assay. Both assays are based on the principle that viable cells with active metabolism can reduce a tetrazolium salt to a colored formazan (B1609692) product.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from established methods and is suitable for adherent and suspension cells.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Cell line of interest (e.g., SK-Hep1, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 100 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest treatment group).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
WST-1 (Water Soluble Tetrazolium Salt) Assay
The WST-1 assay is a more convenient alternative to the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
WST-1 reagent
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
WST-1 Addition and Incubation:
-
After the desired treatment period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the color.
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described in the MTT assay protocol.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability after this compound treatment.
Proposed Signaling Pathway of this compound
This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms involve the inhibition of the PI3K/AKT/mTOR pathway and the activation of the MAPK pathway, leading to G2/M phase cell cycle arrest and apoptosis.
Caption: this compound inhibits PI3K/AKT and ERK signaling while activating JNK and p38.
References
- 1. Harmine Hydrochloride Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmine Hydrochloride Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Harmine induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Harmane Hydrochloride in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane, also known as 1-methyl-β-carboline, is a naturally occurring β-carboline alkaloid found in various foods, tobacco smoke, and certain plants.[1] It is a potent neurotoxin that can induce tremors.[1] Harmane and its derivatives are also investigated for their potential pharmacological activities, including antitumor and anti-inflammatory effects.[2][3][4] Accurate quantification of Harmane in biological tissues is crucial for toxicological assessments, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantitative analysis of Harmane in various biological matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely used and sensitive method.
Analytical Methods Overview
The primary method for the quantification of Harmane in biological tissues is reversed-phase HPLC coupled with a fluorescence detector. This technique offers high sensitivity and selectivity due to the natural fluorescence of Harmane. Liquid chromatography-mass spectrometry (LC-MS/MS) is also a powerful tool for its analysis.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a robust and sensitive method for quantifying Harmane.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high specificity and sensitivity, making it suitable for complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be employed for the analysis of Harmane.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated HPLC-fluorescence method for the quantification of Harmane in biological samples.
Table 1: HPLC Method Validation Parameters for Harmane Analysis in Human Blood
| Validation Parameter | Result |
| Detection Limit (LOD) | 206 pg/mL |
| Intraday Precision (CV%) | < 6.7% (at 25 ng/mL) |
| Interday Precision (CV%) | 7.3% |
| Absolute Recovery | 59% |
Table 2: HPLC Method Validation Parameters for Harmane Analysis in Rat Blood
| Validation Parameter | Result |
| Detection Limit (LOD) | 4.2 ng/mL (for 0.5 mL blood) |
| Intraday Precision (CV%) | < 7% (at 15 ng/mL) |
| Interday Precision (CV%) | 11% |
| Absolute Recovery | 56% |
Experimental Protocols
Protocol 1: Quantitative Analysis of Harmane in Whole Blood by HPLC-Fluorescence
This protocol details the extraction and analysis of Harmane from whole blood samples.
1. Materials and Reagents:
-
Harmane hydrochloride standard (Sigma-Aldrich or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methyl-t-butyl ether (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH), 1 M solution
-
Potassium phosphate (B84403) monobasic and dibasic (for buffer preparation)
-
Purified water (18.2 MΩ·cm)
-
Whole blood samples (human or rat)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 volume of whole blood (e.g., 1 mL), add half a volume of 1 M NaOH (e.g., 0.5 mL).
-
Vortex the mixture for 30 seconds and shake at room temperature for 30 minutes.
-
Add 3 volumes of extraction solution (ethyl acetate:methyl-t-butyl ether, 2:98, v/v) (e.g., 3 mL).
-
Shake vigorously for 1-2 minutes, followed by shaking on a horizontal rotor for 45 minutes at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic phase to a clean tube.
-
Repeat the extraction (steps 3-6) two more times.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol (e.g., 250 µL).
-
Centrifuge the reconstituted sample at 3000 x g for 10 minutes and transfer the supernatant to an autosampler vial for HPLC analysis.
3. HPLC Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 17.5 mM potassium phosphate buffer (pH 6.5) and methanol (30:70, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 50 µL.
-
Fluorescence Detector Wavelengths: Excitation at 300 nm and Emission at 435 nm.
4. Quantification:
-
Construct a standard curve by preparing a series of Harmane standard solutions of known concentrations in the mobile phase.
-
Inject the standards and the prepared samples into the HPLC system.
-
Identify the Harmane peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of Harmane in the samples by interpolating the peak area from the standard curve.
Protocol 2: Analysis of Harmane in Brain Tissue
A similar HPLC method with fluorimetric detection can be used for the analysis of Harmane in brain tissue, with modifications to the sample preparation procedure.
1. Brain Tissue Homogenization:
-
Accurately weigh a portion of the brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
2. Extraction:
-
Follow a similar liquid-liquid extraction procedure as described for blood, adjusting the volumes of reagents based on the amount of tissue homogenate.
3. HPLC Analysis:
-
Utilize the same HPLC conditions as described for blood analysis.
Signaling Pathways and Experimental Workflows
To visualize the experimental process and the potential biological impact of Harmane, the following diagrams are provided.
Experimental workflow for Harmane analysis.
Harmane has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and NF-κB pathways.
Inhibitory effect of Harmane on signaling pathways.
References
- 1. Harmane - Wikipedia [en.wikipedia.org]
- 2. Harmine induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmine is an inflammatory inhibitor through the suppression of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harmane Hydrochloride for Tremor Induction in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane hydrochloride, a potent β-carboline alkaloid, is a valuable pharmacological tool for inducing tremors in animal models. While this model is most classically associated with essential tremor (ET), emerging research has highlighted the relevance of harmane to Parkinson's disease (PD). Studies have shown elevated levels of harmane in patients with Parkinson's disease, and the neurotoxin exhibits a structural resemblance to MPTP, a compound known to induce parkinsonism. Harmane has been demonstrated to cause selective dopaminergic neurotoxicity in preclinical models, potentially through mechanisms involving mitochondrial dysfunction[1].
These application notes provide detailed protocols for utilizing this compound to induce tremors in rodent models, with a focus on methodologies relevant to the study of movement disorders, including aspects pertinent to Parkinson's disease research. It is important to note that much of the foundational research on β-carboline-induced tremors has been conducted with the closely related compound, harmaline (B1672942) hydrochloride. Harmane can be metabolized to harmine, and both share a similar mechanism of action[2][3]. Therefore, the protocols presented herein are adapted from well-established harmaline-induced tremor models, with specific considerations for harmane where available.
Mechanism of Action
The primary mechanism underlying harmane- and harmaline-induced tremors involves the olivocerebellar pathway[2]. Harmane induces rhythmic and synchronous burst-firing activity in the inferior olivary nucleus (ION)[2]. This rhythmic activity is then transmitted via climbing fibers to Purkinje cells in the cerebellum and subsequently to the deep cerebellar nuclei (DCN)[2]. The DCN, as the main output of the cerebellum, is essential for the expression of the tremor[2]. This pathway ultimately projects to the brainstem and spinal cord motor neurons, resulting in the observable postural and kinetic tremors[2]. The selective activation of ION neurons is a key event, and T-type calcium channels within these neurons are implicated in the generation of the rhythmic discharges[4].
Data Presentation
Table 1: Harmane/Harmaline Hydrochloride Dosing and Tremor Characteristics in Rodent Models
| Parameter | Mice | Rats | Reference |
| Animal Strain | C57/BL6 | Sprague-Dawley | [5] |
| Compound | Harmaline Hydrochloride | Harmaline Hydrochloride | [5][6] |
| Dosage | 20 mg/kg | 10 mg/kg | [5][6] |
| Administration Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) | [5][6] |
| Tremor Onset | ~5 minutes | Within minutes | [5] |
| Peak Tremor | ~30 minutes | Not specified | [5] |
| Tremor Duration | Up to 2 hours | Up to several hours | [2][5] |
| Tremor Frequency | 10-16 Hz | 8-12 Hz | [5][6] |
Table 2: Pharmacological Modulation of Harmane/Harmaline-Induced Tremors
| Compound Class | Compound | Animal Model | Effect on Tremor | Reference |
| Beta-Adrenergic Blocker | Propranolol | Mice, Rats | Attenuated/Suppressed | [6][7][8] |
| GABAergic Agents | Ethanol | Mice, Rats | Suppressed | [6] |
| Muscimol (GABA-A Agonist) | Mice | Attenuated | [7] | |
| R-baclofen (GABA-B Agonist) | Mice | Increased at low doses, no effect at higher doses | [7] | |
| Glutamatergic Agents | MK-801 (NMDA Antagonist) | Mice | Attenuated | [7] |
| Phencyclidine (NMDA Antagonist) | Mice | Attenuated | [7] | |
| d-CPPene (NMDA Antagonist) | Mice | Dose-dependently blocked | [7] | |
| NBQX (AMPA Antagonist) | Mice | Attenuated | [7] | |
| Dopaminergic Agents | GBR12909 (Dopamine Reuptake Inhibitor) | Mice | Attenuated | [7] |
| Apomorphine (D1/D2 Agonist) | Mice | Attenuated | [7] | |
| Anticonvulsants | Valproate | Mice | Suppressed | [7] |
| Carbamazepine | Mice | Suppressed | [7] | |
| Other | Lithium | Mice | Suppressed | [7] |
Experimental Protocols
Protocol 1: Induction of Tremors with this compound in Mice
-
Animals: C57/BL6 mice are commonly used in these studies[5]. House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. Allow for an acclimation period of at least one week before the experiment.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for subcutaneous injection
-
Tremor assessment apparatus (e.g., force plate actimeter, accelerometer, or observation chamber for scoring)
-
-
Procedure:
-
Prepare a fresh solution of this compound in sterile saline on the day of the experiment. A typical dose, adapted from harmaline studies, is 20 mg/kg[5][6].
-
Weigh each mouse to determine the precise injection volume.
-
Administer the this compound solution via subcutaneous (s.c.) injection in the scruff of the neck[5].
-
Immediately after injection, place the mouse in the tremor assessment apparatus.
-
Record tremor activity for a period of up to 2 hours. Tremors typically begin within 5 minutes, peak around 30 minutes, and can last for up to two hours[5][9][10].
-
-
Tremor Assessment:
-
Automated Systems: Utilize a force plate actimeter or an accelerometer to quantify tremor frequency and amplitude. Perform spectral analysis of the motion to isolate the power in the tremor frequency band (10-16 Hz for mice)[5][6].
-
Observational Scoring: Alternatively, use a validated rating scale to score the severity of tremors at regular intervals.
-
Protocol 2: Induction of Tremors with this compound in Rats
-
Animals: Sprague-Dawley rats are a frequently used strain[5]. Maintain housing and acclimation conditions as described for mice.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for subcutaneous injection
-
Tremor assessment apparatus
-
-
Procedure:
-
Tremor Assessment:
Visualizations
Caption: Signaling pathway of harmane-induced tremor.
Caption: Experimental workflow for harmane-induced tremor.
References
- 1. From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Harmaline-induced tremor as a potential preclinical screening method for essential tremor medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of harmaline-induced tremor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Harmaline-Induced Tremor in Mice: Videotape Documentation and Open Questions About the Model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Harmane Hydrochloride in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmane hydrochloride (HMH) is a water-soluble derivative of harmine, a β-carboline alkaloid isolated from the seeds of Peganum harmala.[1] This compound has garnered significant interest in oncological research due to its demonstrated anticancer properties across a variety of cancer cell lines. HMH has been shown to inhibit cell proliferation, migration, and invasion, as well as induce cell cycle arrest and apoptosis.[1][2][3] Its mechanism of action is multifactorial, primarily involving the modulation of key signaling pathways such as PI3K/AKT/mTOR, MAPKs, and AKT/FOXO3a.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its cytotoxic effects, mechanisms of action, and detailed experimental protocols.
Biological Activity and Mechanism of Action
This compound exhibits a range of anti-neoplastic activities by targeting critical cellular processes.
Cell Cycle Arrest: HMH treatment has been consistently shown to induce cell cycle arrest, primarily at the G2/M phase in breast cancer, hepatocellular carcinoma, and colorectal carcinoma cells.[1][2][3] In oral squamous carcinoma cells, it induces G0/G1 phase arrest.[4] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in breast cancer cells, activated FOXO3a, downstream of HMH treatment, increases the expression of p53 and p21, leading to the regulation of p-cdc25, p-cdc2, and cyclin B1, ultimately causing G2/M arrest.[1][5] A similar G2/M arrest mechanism involving the downregulation of p-cdc2, cyclin B1, and Rb is observed in SK-Hep1 hepatocellular carcinoma cells.[2]
Apoptosis Induction: HMH is a potent inducer of apoptosis in cancer cells. The apoptotic process is often mediated through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of caspases.[2][3] In SK-Hep1 cells, HMH treatment leads to a dose-dependent increase in the apoptotic cell population, accompanied by the cleavage of caspase-9, caspase-3, and PARP.[2] Furthermore, HMH can induce apoptosis by increasing the production of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[2]
Inhibition of Cell Migration and Invasion: HMH has been demonstrated to suppress the migratory and invasive potential of various cancer cells, including breast and liver cancer cells.[1][2]
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are orchestrated through its influence on several critical signaling pathways.
-
PI3K/AKT/mTOR Pathway: HMH treatment leads to a reduction in the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in breast and colorectal cancer cells.[1][3] The inhibition of this pathway is a central mechanism for its anti-proliferative and pro-apoptotic effects.[1][3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes JNK, p38, and ERK, is also a significant target of HMH. In a cell-type-specific manner, HMH can increase the phosphorylation of p38 (in MCF-7 breast cancer cells) and JNK (in MDA-MB-231 breast cancer and SK-Hep1 liver cancer cells).[1][2] Conversely, it has been shown to downregulate p-ERK expression in HCT116 colorectal cancer cells.[3]
-
AKT/FOXO3a Pathway: HMH treatment can lead to the activation of the tumor suppressor FOXO3a.[1][2] This is achieved through the inhibition of AKT and the activation of JNK and p38, which in turn promotes FOXO3a expression.[1][2] Activated FOXO3a then translocates to the nucleus to regulate the expression of target genes involved in cell cycle arrest and apoptosis.[1]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time Point (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 100.6 | [1] |
| 48 | 52.4 | [1] | ||
| 72 | 18.7 | [1] | ||
| MDA-MB-231 | Breast Cancer | 24 | 91.9 | [1] |
| 48 | 17.7 | [1] | ||
| 72 | 6.1 | [1] | ||
| SK-Hep1 | Hepatocellular Carcinoma | 24 | Not specified, but dose-dependent inhibition observed up to 50 µM | [2] |
| SCC-4 | Oral Squamous Carcinoma | 48 | ~8 | [6] |
| SCC-25 | Oral Squamous Carcinoma | 48 | Not specified, but significant viability reduction at 8 µM | [4] |
| HCT116 | Colorectal Carcinoma | 48 | Not specified, but experiments conducted at 10, 20, and 40 µM | [3] |
| MGC-803 | Gastric Cancer | Not specified | Not specified | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | Not specified | [7] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Duration (h) | Effect | Key Protein Changes | Reference |
| SK-Hep1 | 50 | 24 | 26.92% apoptotic cells | ↑ Bax, ↓ Bcl-2, Cleavage of Caspase-9, -3, PARP | [2] |
| 12.5, 25, 50 | 24 | G2/M Arrest | ↓ p-cdc2, cyclin B1, Rb | [2] | |
| HCT116 | 10, 20, 40 | 48 | Apoptosis Induction | ↑ Bax, ↓ Bcl-2, Cleavage of Caspase-9, -3, PARP | [3] |
| 10, 20, 40 | 48 | G2/M Arrest | ↓ p-cdc2, cdc2, cyclin B1, Rb | [3] | |
| SCC-4 | 5, 10, 15 | 24, 48 | G0/G1 Arrest & Apoptosis | Activation of MAPK pathway | [4] |
| MGC-803 | Not specified | Not specified | G2 Arrest & Apoptosis | ↑ p21, Cleavage of Caspase-8, Bid, ↓ p-ERK | [7] |
| SMMC-7721 | Not specified | Not specified | G2 Arrest & Apoptosis | ↑ p21, Cleavage of Caspase-8, Bid, ↓ p-ERK | [7] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 µM) for different time points (e.g., 24, 48, 72 h).[1][9]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Flow Cytometry with PI Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[4]
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical relationship of this compound's anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Harmine Hydrochloride Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harmine hydrochloride induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harmine Hydrochloride Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Harmine Hydrochloride Triggers G2 Phase Arrest and Apoptosis in MGC-803 Cells and SMMC-7721 Cells by Upregulating p21, Activating Caspase-8/Bid, and Downregulating ERK/Bad Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Harmane Hydrochloride Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Harmane hydrochloride for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between Harmane and this compound?
This compound is the salt form of Harmane and is more soluble in aqueous solutions compared to its free base form.[1] This makes it a more suitable choice for preparing aqueous stock solutions for in vitro assays.
Q2: In which solvents is this compound soluble?
This compound is soluble in water.[2][3] The free base form, Harmane, is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4]
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the final culture volume is a primary cause of precipitation.[5]
-
pH of the Medium: Harmane is more soluble in acidic conditions. Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which is less favorable for keeping it in solution.
-
Improper Dilution: When preparing working solutions from a concentrated stock (e.g., in DMSO), improper dilution or a high final concentration of the organic solvent can lead to precipitation when added to the aqueous culture medium.
-
Low Temperature: Adding the stock solution to cold media can decrease its solubility.
-
Instability: Harmane may be unstable in culture medium during long incubation periods at 37°C.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final solution exceeds its aqueous solubility limit. | - Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure it is not toxic to the cells). - Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. |
| Cloudiness or precipitation in cell culture media after adding this compound. | The pH of the media is not optimal for solubility. The compound is unstable over time in the media. | - Ensure the cell culture media is pre-warmed to 37°C before adding the this compound solution. - Prepare fresh solutions immediately before use, as aqueous solutions of Harmane are not recommended for storage for more than one day. |
| Difficulty dissolving this compound powder directly in water. | Although more soluble than the free base, high concentrations may still be difficult to achieve directly in water. | - Use a co-solvent system. First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, and then dilute this stock solution into the aqueous buffer. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 30 mg/mL | |
| Harmane | Ethanol | ~10 mg/mL | |
| Harmane | DMSO | ~20 mg/mL | |
| Harmane | DMF | ~20 mg/mL | |
| Harmane | 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | |
| Harmine hydrochloride | DMSO (with ultrasonic and warming) | ≥24.9mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM Harmane (free base) stock solution in DMSO.
Materials:
-
Harmane powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the required amount of Harmane powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube to achieve a 10 mM concentration.
-
Vortex the tube vigorously until the Harmane is completely dissolved.
-
If necessary, briefly sonicate the tube to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare a final working concentration.
Materials:
-
10 mM Harmane stock solution in DMSO
-
Sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM Harmane stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the Harmane stock solution dropwise to the pre-warmed medium while gently stirring or swirling to ensure rapid and even dispersion. This will help to avoid localized high concentrations that can lead to precipitation.
-
Use the freshly prepared working solution immediately for your experiment. Aqueous solutions of Harmane are not recommended for storage.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Factors influencing this compound solubility.
Caption: Inhibition of PI3K/AKT/mTOR pathway by Harmine HCl.
References
Technical Support Center: Preventing Precipitation of Harmane Hydrochloride in Aqueous Solutions
Welcome to the technical support center for Harmane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and use of stable this compound solutions in your experiments.
Troubleshooting Guides
Issue: Precipitation Observed Upon Dissolving this compound
Possible Causes and Solutions
-
Concentration Exceeds Solubility Limit: The concentration of this compound you are trying to achieve may be higher than its aqueous solubility.
-
Solution: Refer to the solubility data tables below. If your desired concentration is above the solubility limit at your working temperature, consider preparing a more dilute solution.
-
-
Slow Dissolution Rate: this compound, while soluble, may take time to fully dissolve.
-
Solution: Gentle heating (to 37°C) and vortexing or sonication can help accelerate the dissolution process. Ensure the powder is fully dissolved before use.
-
-
Common Ion Effect: If you are using a buffer containing chloride ions (e.g., HCl-based buffers), this can suppress the dissolution of this compound.
-
Solution: Whenever possible, use a buffer system that does not contain chloride ions. If a chloride-containing buffer is necessary, you may need to work with lower concentrations of this compound.
-
Issue: Precipitation Occurs After Cooling the Solution
Possible Causes and Solutions
-
Temperature-Dependent Solubility: The solubility of this compound in water is temperature-dependent, generally increasing with higher temperatures. If a solution is prepared at an elevated temperature and then cooled, it may become supersaturated, leading to precipitation.
-
Solution: Prepare the solution at the temperature at which it will be used and stored. If you must heat the solution to dissolve the compound, allow it to cool to room temperature slowly and observe for any precipitation before use. If precipitation occurs, you may need to prepare a more dilute solution.
-
Issue: Precipitation Forms After pH Adjustment
Possible Causes and Solutions
-
pH-Dependent Solubility: this compound is the salt of a weak base and its solubility is pH-dependent. As the pH of the solution increases and approaches the pKa of the parent compound (Harmane), the equilibrium will shift towards the less soluble free base form, which can precipitate out of solution.
-
Solution: Maintain a slightly acidic to neutral pH (ideally below 7) to ensure Harmane remains in its more soluble protonated form. If your experimental conditions require a higher pH, consider using a lower concentration of this compound or incorporating a solubilizing agent.
-
Issue: Solution Becomes Cloudy or Precipitates During Storage
Possible Causes and Solutions
-
Solution Instability: Aqueous solutions of this compound may not be stable for extended periods, especially at room temperature. Degradation or nucleation over time can lead to precipitation.
-
Solution: It is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, store the solution at 4°C and use it within 24-48 hours. For longer-term storage, consider preparing aliquots of a concentrated stock solution in a suitable solvent (see protocols below) and storing them at -20°C or -80°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: The solubility of this compound in water is approximately 30 mg/mL[1]. However, this can be influenced by factors such as temperature and pH.
Q2: My this compound won't dissolve in my phosphate-buffered saline (PBS). What should I do?
A2: This could be due to a few reasons. First, ensure you are not exceeding the solubility limit. Second, PBS is typically at a pH of 7.4, which may slightly decrease the solubility compared to more acidic conditions. Gentle warming and vortexing can aid dissolution. If the issue persists, consider preparing a concentrated stock solution in sterile, nuclease-free water and then diluting it into your PBS.
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, you can prepare a concentrated stock solution in water or a suitable buffer. For long-term storage, it is often recommended to prepare stock solutions of the free base, Harmane, in an organic solvent like DMSO, as these are more stable when frozen.[2] However, if you must use an aqueous stock of the hydrochloride salt, prepare it in a slightly acidic buffer, filter-sterilize it, and store it in aliquots at -20°C for short to medium-term storage. Always perform a solubility test on a thawed aliquot before use.
Q4: How does temperature affect the solubility of this compound?
A4: Like many salts, the solubility of this compound in aqueous solutions generally increases with temperature.[2] Conversely, a decrease in temperature can lead to precipitation if the solution is near its saturation point.
Q5: How can I increase the aqueous solubility of this compound for my experiment?
A5: If you require a concentration higher than the aqueous solubility limit, you can explore the use of solubilizing agents. Co-solvents such as ethanol (B145695) or propylene (B89431) glycol can be used in small, biocompatible amounts. Another effective method is the use of cyclodextrins, which can form inclusion complexes with Harmane to enhance its solubility.
Data Presentation
Table 1: Solubility of Harmane and its Hydrochloride Salt in Various Solvents
| Compound | Solvent | Temperature | Solubility |
| This compound | Water | Room Temperature | ~ 30 mg/mL[1] |
| Harmane (free base) | Ethanol | Room Temperature | ~ 10 mg/mL[2] |
| Harmane (free base) | DMSO | Room Temperature | ~ 20 mg/mL[2] |
| Harmane (free base) | 1:3 DMSO:PBS (pH 7.2) | Room Temperature | ~ 0.25 mg/mL[2] |
Table 2: Estimated Influence of pH and Temperature on this compound Aqueous Solubility
Note: The following data are illustrative estimates based on general chemical principles, as specific experimental data is limited. Researchers should determine the precise solubility for their specific experimental conditions.
| pH | Solubility at 4°C (mg/mL) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| 5.0 | ~25-30 | ~30-35 | ~35-40 |
| 6.0 | ~20-25 | ~25-30 | ~30-35 |
| 7.0 | ~15-20 | ~20-25 | ~25-30 |
| 7.4 | ~10-15 | ~15-20 | ~20-25 |
| 8.0 | ~5-10 | ~10-15 | ~15-20 |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh out 10 mg of this compound powder and transfer it to the 15 mL conical tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be applied.
-
Visually inspect the solution to ensure there are no visible particles.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
For immediate use, store at 4°C. For longer-term storage, store at -20°C. It is recommended to use the solution within 24 hours if stored at 4°C.
Protocol 2: Preparation of Harmane Free Base Stock Solution in DMSO (for cell culture)
Materials:
-
Harmane (free base) powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Harmane powder (e.g., 3.64 mg for a 1 mL of 20 mM stock).
-
Transfer the powder to a sterile microcentrifuge tube or amber vial.
-
Add the appropriate volume of DMSO (e.g., 1 mL for a 20 mM stock).
-
Close the cap tightly and vortex the solution until the Harmane is completely dissolved.
-
Dispense into smaller, single-use aliquots.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing a stable aqueous solution of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Harmane Hydrochloride Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Harmane hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
I. Physicochemical and Reagent-Related Issues
Question 1: My this compound solution appears cloudy or precipitates upon addition to cell culture media. What is happening and how can I fix it?
Answer: This is a common issue due to the physicochemical properties of Harmane.
-
Solubility: this compound has limited solubility in aqueous solutions at physiological pH (7.2-7.4).[1] While it is soluble in water up to 30 mg/mL, its solubility in complex media can be lower.[2] Harmane freebase is soluble in organic solvents like DMSO and ethanol (B145695) but sparingly soluble in aqueous buffers.[3]
-
pH: Harmane is more soluble in acidic conditions. Standard cell culture media are buffered to a physiological pH, which can cause the less soluble freebase form to precipitate.[1]
-
Concentration: Exceeding the solubility limit in the final volume of your cell culture medium is a primary cause of precipitation.[1]
-
Temperature: A decrease in temperature can reduce the solubility of Harmane.
Troubleshooting Flowchart:
Caption: Troubleshooting Harmane HCl precipitation.
Question 2: I'm observing high variability in my results between experiments. Could the stability of my this compound solution be a factor?
Answer: Yes, the stability of Harmane solutions can contribute to inconsistent results.
-
Room Temperature Stability: Harmane solutions can be unstable at room temperature over extended periods. One study noted a 30% loss in the peak area of a Harmane standard solution after two weeks of storage at room temperature.
-
Freeze-Thaw Cycles: While generally more stable when frozen, repeated freeze-thaw cycles should be avoided as they can degrade the compound.
-
Photostability: While specific data on the photostability of this compound is limited, it is good practice to protect solutions from light, as many similar compounds are light-sensitive.
Recommendations for Ensuring Solution Stability:
| Storage Condition | Recommendation |
| Stock Solution (in DMSO) | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light. |
| Working Solution (in media) | Prepare fresh for each experiment from a frozen stock. Do not store working solutions for extended periods. |
| Powder | Store at +4°C in a desiccator, protected from light. |
II. In Vitro Experimental Issues
Question 3: My cell viability assay results (e.g., MTT, MTS) are inconsistent. What are the potential causes related to this compound?
Answer: Inconsistent cell viability results can stem from several factors, including direct interference with the assay chemistry and indirect cellular effects.
-
Fluorescence Interference: Harmane is a fluorescent molecule. This intrinsic fluorescence can interfere with fluorescence-based assays, leading to artificially high or low readings depending on the excitation and emission wavelengths used.
-
Interaction with Media Components: Harmane can interact with components in the cell culture media, which may alter its bioavailability or lead to the production of confounding factors like reactive oxygen species (ROS).
-
Cellular Autofluorescence: Harmane treatment can induce cellular stress, which may alter the autofluorescence of cells, affecting assays that use fluorescent readouts.
Troubleshooting Table for Cell Viability Assays:
| Issue | Potential Cause | Recommended Action |
| High background fluorescence | Intrinsic fluorescence of Harmane. | Run a "compound-only" control (Harmane in media without cells) to quantify its fluorescence and subtract it from the experimental values. |
| Inconsistent IC50 values | Precipitation of Harmane at higher concentrations. | Visually inspect the wells for precipitation. Use a lower concentration range or improve solubilization. |
| Cell density variations. | Ensure consistent cell seeding density across all wells and plates. | |
| Unexpectedly high cell death | Interaction with media components leading to toxic byproducts. | Prepare Harmane in serum-free media for the treatment period if possible. Test different media formulations. |
Hypothetical Data on IC50 Variability:
The following table illustrates how different experimental conditions can lead to variations in the half-maximal inhibitory concentration (IC50) of this compound in the same cell line.
| Cell Line | Solvent | Media Supplement | Incubation Time (h) | IC50 (µM) |
| MCF-7 | DMSO | 10% FBS | 48 | 58.2 |
| MCF-7 | Ethanol | 10% FBS | 48 | 75.1 |
| MCF-7 | DMSO | 5% FBS | 48 | 65.9 |
| MCF-7 | DMSO | 10% FBS | 72 | 37.8 |
Question 4: I am seeing inconsistent results in my Western blot analysis of proteins from Harmane-treated cells. What should I check?
Answer: Western blot inconsistencies can arise from variability in cell lysis, protein loading, or antibody incubations. When working with a bioactive compound like Harmane, it's also crucial to consider its effect on the cellular processes you are investigating.
Experimental Workflow for Western Blotting:
Caption: Standard Western blot workflow.
Troubleshooting Tips for Western Blotting:
-
Consistent Treatment: Ensure that the timing and concentration of Harmane treatment are consistent across all samples.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading. Be aware that some treatments can affect the expression of housekeeping genes, so validate your loading control for your specific experimental conditions.
-
Phospho-Proteins: If you are analyzing phosphorylated proteins, ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state.
III. Mechanism of Action and Signaling Pathways
Question 5: I am not seeing the expected effect on my target signaling pathway. What are the known pathways affected by Harmane?
Answer: Harmane has a complex pharmacology and is known to modulate multiple signaling pathways, which can sometimes lead to unexpected or inconsistent results depending on the cellular context.
Known Signaling Pathways Modulated by Harmane:
-
MAPK Pathway: Harmane can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including JNK and p38, which are involved in cellular stress responses, apoptosis, and inflammation.
-
PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and metabolism. Harmane has been shown to inhibit the phosphorylation of key proteins in this pathway, such as AKT and mTOR.
-
ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and survival that can be inhibited by Harmane.
-
Monoamine Oxidase (MAO) Inhibition: Harmane is a potent inhibitor of MAO-A, an enzyme that degrades neurotransmitters like serotonin (B10506) and dopamine. This is a key mechanism of its neuroactivity and can have downstream effects on various cellular processes.
Diagram of Harmane's Effect on Cancer Cell Signaling:
Caption: Simplified signaling pathways affected by Harmane in cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO or media).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
-
Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Fluorescence Microscopy
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: Incubate with a fluorescently labeled primary antibody or a primary antibody followed by a fluorescently labeled secondary antibody. Nuclear counterstaining can be performed with DAPI or Hoechst.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for your fluorophores. Remember to acquire images of untreated control cells and "Harmane-only" samples to assess autofluorescence.
References
Minimizing off-target effects of Harmane hydrochloride in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Harmane Hydrochloride in cell culture. Our resources are designed to help you minimize off-target effects and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a β-carboline alkaloid that functions as a potent inhibitor of several protein kinases, most notably DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A).[1][2] It acts as an ATP-competitive inhibitor for DYRK1A, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[1] Inhibition of DYRK1A by harmane has been shown to interfere with neurite formation and is a key mechanism behind its anticancer effects.[2] Additionally, in cancer cells, this compound has been demonstrated to suppress cell proliferation, migration, and invasion by modulating key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, leading to cell cycle arrest and apoptosis.[3]
Q2: What are the known off-target effects of this compound?
While potent against its primary target, this compound is known to interact with several other proteins, which can lead to off-target effects. It is a potent inhibitor of Monoamine Oxidase A (MAO-A) with an IC50 in the nanomolar range. This is a critical consideration in neurobiology studies or any experiments involving monoaminergic signaling. Other known off-targets include the benzodiazepine (B76468) receptor, opioid receptors, α2-adrenergic receptors, and acetylcholinesterase. At higher concentrations, typically above 1 µM, harmane can also inhibit other kinases. It has also been shown to modulate voltage-gated calcium channels.
Q3: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly cell-type dependent and should always be determined empirically through a dose-response experiment. For DYRK1A inhibition in cultured cells, concentrations in the nanomolar range have been shown to be effective. However, for observing anti-cancer effects such as inhibition of proliferation and induction of apoptosis, concentrations in the low micromolar range (e.g., 5-50 µM) are often used. It is crucial to establish a concentration that maximizes the on-target effect while minimizing cytotoxicity and off-target effects.
Q4: How should I prepare and store this compound stock solutions?
This compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the powder is completely dissolved by vortexing. The stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%, and even lower for sensitive cell lines) to avoid solvent-induced toxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cytotoxicity in non-cancerous or sensitive cell lines at expected therapeutic concentrations. | 1. Off-target toxicity: this compound can be cytotoxic to normal cells, such as fibroblasts, at higher concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high for the specific cell line. 3. Compound instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts. | 1. Perform a dose-response curve: Determine the IC50 value for your specific cell line and use a concentration well below this for your experiments. 2. Reduce solvent concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.1% for sensitive cells). Always include a vehicle-only control. 3. Assess compound stability: Prepare fresh working solutions for each experiment and consider the stability of this compound in your specific culture medium over the time course of your experiment. |
| Experimental results are inconsistent with the known on-target effects of DYRK1A inhibition (e.g., no change in the phosphorylation of a known DYRK1A substrate). | 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit DYRK1A in your cellular context. 2. Cell permeability issues: The compound may not be efficiently entering the cells. 3. Incorrect experimental timing: The on-target effect may be transient or require a longer incubation time to become apparent. | 1. Optimize concentration: Titrate the concentration of this compound to find the optimal dose for DYRK1A inhibition in your cell line. 2. Confirm target engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to DYRK1A in your cells (see Protocol 2). 3. Perform a time-course experiment: Analyze the on-target effect at multiple time points to determine the optimal incubation duration. |
| Unexpected phenotypic changes are observed that do not align with DYRK1A inhibition (e.g., changes in cell morphology unrelated to apoptosis, or unexpected changes in neurotransmitter levels). | 1. MAO-A inhibition: this compound is a potent MAO-A inhibitor, which can significantly alter the levels of monoamine neurotransmitters. 2. Interaction with other receptors: The compound is known to bind to benzodiazepine, opioid, and adrenergic receptors, which could trigger various signaling cascades. 3. Effects on ion channels: Harmane can modulate voltage-gated calcium channels, potentially affecting intracellular calcium signaling. | 1. Use a more selective inhibitor as a control: Compare the effects of this compound with a more selective DYRK1A inhibitor that has weak or no activity against MAO-A. 2. Antagonist co-treatment: If a specific off-target is suspected, co-treat the cells with a known antagonist for that target to see if the unexpected phenotype is reversed. 3. Measure off-target pathway activation: If you suspect effects on calcium signaling, for instance, you can measure changes in intracellular calcium levels. |
Data Presentation
Table 1: In Vitro Potency of this compound Against On-Target and Off-Target Proteins
| Target | IC50 Value | Notes | Reference(s) |
| On-Target | |||
| DYRK1A | 33 nM - 192 nM | Potent inhibition. IC50 can vary based on assay conditions. | |
| Off-Targets | |||
| MAO-A | ~60 nM | Potent inhibition, a major off-target to consider. | |
| Benzodiazepine Receptor | 7 µM | ||
| Opioid Receptor | 2.8 µM | ||
| α2-Adrenergic Receptor | 18 µM | ||
| mACh Receptor | 24 µM | ||
| DYRK1B | 166 nM | Less potent inhibition compared to DYRK1A. | |
| DYRK2 | 1.9 µM | ||
| CLK1, CLK4, PIM1 | >70% inhibition at 10 µM | Broad kinase inhibition at higher concentrations. |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Duration | IC50 Value | Reference(s) |
| HCT116 | Human Colon Carcinoma | 48h | 58.2 µM | |
| H4 | Human Glioma | 72h | 4.9 µM | |
| U87 | Human Glioblastoma | 72h | ~20-50 µM | |
| BHT-101 | Human Anaplastic Thyroid Cancer | Not specified | 11.7 µM | |
| CAL-62 | Human Anaplastic Thyroid Cancer | Not specified | 22.0 µM | |
| Fibroblast | Normal Human Cell | 48h | Cytotoxic at 30 & 50 µg/mL | |
| McCoy | Normal Mouse Fibroblast | 48h | Higher IC50 than cancer cells | |
| PC12 | Rat Pheochromocytoma | 48h | 17.97 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Curve
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability in a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control to obtain the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.
-
Protocol 2: Confirming Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of this compound to its target protein (e.g., DYRK1A) in intact cells.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibody specific for the target protein (e.g., anti-DYRK1A)
-
Western blot reagents and equipment
-
Thermocycler
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with PBS containing protease inhibitors.
-
Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the amount of the soluble target protein in each sample by western blotting using a specific primary antibody.
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: A logical workflow for investigating and minimizing off-target effects.
Caption: Key signaling pathways modulated by this compound.
References
Harmane hydrochloride interference with common fluorescence-based assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with harmane hydrochloride interference in common fluorescence-based assays. The following information is designed to help you troubleshoot and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with fluorescence assays?
A1: this compound is the salt form of harmane, a naturally occurring beta-carboline alkaloid. It is an intrinsically fluorescent molecule, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This property, known as autofluorescence, is the primary reason it interferes with fluorescence-based assays. If the excitation and emission spectra of harmane overlap with those of the assay's fluorophores, it can lead to false-positive or false-negative results.[1]
Q2: How do I know if this compound is interfering with my assay?
A2: A key indicator of interference is a high background signal or a dose-dependent change in the signal in control wells that do not contain the biological target of interest. To confirm, you can run a control experiment with this compound in the assay buffer without the assay's specific antibodies or detection reagents. A significant signal in this control experiment is a strong indication of interference.
Q3: What are the main mechanisms of fluorescence assay interference?
A3: The two primary mechanisms of interference from fluorescent compounds like harmane are:
-
Autofluorescence: The compound itself fluoresces at the same wavelengths used for the assay's detection, leading to an artificially high signal.
-
Quenching: The compound absorbs the light emitted by the assay's fluorophore, leading to an artificially low signal. This can occur if the compound's absorbance spectrum overlaps with the fluorophore's emission spectrum.
Q4: Which fluorescence-based assays are most likely to be affected by this compound?
A4: Any fluorescence-based assay is potentially susceptible to interference. Assays that use UV or blue-light excitation are particularly at risk due to the spectral properties of harmane. Commonly affected assays include:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Fluorescence Polarization (FP)
Q5: What are the general strategies to mitigate interference from fluorescent compounds?
A5: General mitigation strategies include:
-
Using Red-Shifted Fluorophores: Switching to fluorophores that are excited by and emit light at longer wavelengths (in the red or far-red spectrum) can often avoid the spectral overlap with the interfering compound.[2][3]
-
Time-Resolved Fluorescence (TRF): Assays like HTRF are designed to minimize interference from short-lived fluorescence. By introducing a time delay between excitation and detection, the short-lived autofluorescence of the interfering compound can decay before the signal from the long-lived assay fluorophore is measured.[4]
-
Reducing Compound Concentration: If possible, lowering the concentration of this compound in the assay can reduce the magnitude of the interference.
-
Control Experiments: Always run appropriate controls to quantify the extent of the interference and potentially correct for it in the data analysis.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in an HTRF Assay
Symptoms:
-
High background fluorescence in wells containing this compound.
-
A dose-dependent increase in the HTRF signal that is independent of the biological target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high HTRF signal.
Detailed Steps:
-
Confirm Autofluorescence: Prepare control wells containing the highest concentration of this compound in the assay buffer, without the HTRF donor and acceptor antibodies. Measure the fluorescence at the acceptor emission wavelength. A high signal confirms autofluorescence.
-
Optimize HTRF Reader Settings: HTRF readers allow for a time delay between the excitation pulse and the fluorescence measurement.[4] Increasing this delay can allow the short-lived fluorescence from harmane to decay before measuring the long-lived signal from the europium cryptate donor.
-
Switch to a Red-Shifted Acceptor: Harmane's fluorescence is in the blue-green region of the spectrum. Switching to an HTRF acceptor that emits in the red or far-red region can significantly reduce spectral overlap and interference.
Issue 2: Signal Quenching or False Positives in an AlphaScreen Assay
Symptoms:
-
A decrease in the AlphaScreen signal in the presence of this compound, suggesting inhibition.
-
High variability in the signal at high concentrations of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for AlphaScreen interference.
Detailed Steps:
-
Identify the Mechanism of Interference: Use a control assay, such as the AlphaScreen TruHit kit, which consists of biotinylated acceptor beads and streptavidin-coated donor beads that interact directly. A decrease in signal in the presence of this compound suggests it may be quenching the singlet oxygen or interacting with the beads.[5]
-
Switch to AlphaLISA: AlphaLISA is a variation of AlphaScreen that uses a europium-based acceptor bead with a much narrower emission spectrum (around 615 nm).[6][7] This can reduce interference from compounds that absorb light in the broader emission range of standard AlphaScreen beads (520-620 nm).
-
Check for Light Absorption: Measure the absorbance spectrum of this compound. If it absorbs light in the 520-620 nm range, it can act as a quencher.
Issue 3: Inconsistent Readings in a Fluorescence Polarization (FP) Assay
Symptoms:
-
An unexpected increase or decrease in the polarization signal.
-
High fluorescence intensity readings that may saturate the detector.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for FP assay interference.
Detailed Steps:
-
Assess Autofluorescence Contribution: Measure the total fluorescence intensity of this compound at the excitation and emission wavelengths of your FP tracer. A high intensity reading indicates that the compound's autofluorescence is contributing significantly to the signal.
-
Use a Far-Red Tracer: The most effective way to mitigate interference in FP assays is to use a tracer that is excited by and emits light at longer wavelengths, such as those based on Cy5 or other far-red dyes.[2] This moves the detection window away from the fluorescence of most interfering compounds, including harmane.
-
Increase Tracer Concentration: In some cases, increasing the concentration of the fluorescent tracer can help to overcome the interference from a weakly fluorescent compound. However, this may alter the binding equilibrium of the assay.
Data Presentation
Table 1: Fluorescence Properties of Harmane and Related Beta-Carbolines
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Harmane | 300 - 375 | 389 - 435 | 0.89 (cationic form) | [1][8][9] |
| Harmine | ~300 | ~435 | Not specified | [1] |
| Norharmane | Not specified | Not specified | Not specified |
Table 2: Spectral Overlap Potential with Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with Harmane |
| Commonly Interfered | |||
| Fluorescein (FITC) | ~495 | ~525 | Low |
| Green Fluorescent Protein (GFP) | ~488 | ~509 | Low |
| Recommended Alternatives | |||
| Cy5 | ~650 | ~670 | Very Low |
| Alexa Fluor 647 | ~650 | ~668 | Very Low |
| HTRF (Terbium Cryptate to d2) | 337 (donor excitation) | 665 (acceptor emission) | Low (due to TR) |
| AlphaLISA | 680 (donor excitation) | 615 (acceptor emission) | Low |
Experimental Protocols
Protocol 1: Determining the Fluorescence Spectrum of this compound
Objective: To determine the excitation and emission spectra of this compound to assess its potential for interference.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, clear-bottom microplates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the highest concentration used in your assay in the assay buffer.
-
Add the this compound solution to a well of a black, clear-bottom microplate.
-
In the plate reader software, set up a spectral scan.
-
Emission Scan: Excite the sample at 300 nm and scan the emission from 350 nm to 700 nm.
-
Excitation Scan: Set the emission wavelength to 435 nm and scan the excitation from 250 nm to 400 nm.
-
Analyze the resulting spectra to identify the excitation and emission maxima.
Protocol 2: Control Experiment for Autofluorescence in a Generic Fluorescence Intensity Assay
Objective: To quantify the contribution of this compound's autofluorescence to the total assay signal.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add the dilutions to the wells of a black microplate. Include a buffer-only blank.
-
Set the plate reader to the excitation and emission wavelengths of your assay's fluorophore.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the readings of the wells containing this compound.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound. This will give you a measure of the interference at each concentration.
Signaling Pathway and Workflow Diagrams
References
- 1. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Harmane Hydrochloride Administration in Animal Models
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in adjusting the dosage of Harmane hydrochloride to minimize mortality and adverse effects in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a recommended starting dose for this compound in rodent models?
A safe starting dose depends on the administration route and the animal model. For intraperitoneal (i.p.) injections in rats, doses have ranged from 2.5 to 15 mg/kg.[1][2][3] In mice, the intraperitoneal LD50 (the dose lethal to 50% of animals) is reported as 50 mg/kg, so a starting dose should be significantly lower.[4] For oral administration in mice, acute toxicity studies have been performed with single doses as high as 2000 mg/kg.[5] It is crucial to conduct a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q2: My animals are exhibiting tremors and signs of distress after administration. What should I do?
Tremors are a known side effect of Harmane and its analogs. If you observe tremors, it's important to:
-
Monitor the animals closely: Note the onset, duration, and severity of the tremors. In one study, tremors after a 15 mg/kg i.p. injection in rats lasted for approximately 45-60 minutes.
-
Reduce the dose: The tremors are a sign of neurological activity. Lowering the dose in subsequent experiments is the primary method to reduce this effect.
-
Consider the administration route: Intravenous (i.v.) and intraperitoneal (i.p.) routes lead to a more rapid onset and potentially more severe acute effects compared to oral (P.O.) administration due to differences in bioavailability.
-
Ensure proper animal handling: Stress from handling and injection can exacerbate adverse reactions. Ensure that personnel are well-trained in animal handling and injection techniques.
Q3: We are observing unexpected mortality in our study. How can we troubleshoot this?
Unexpected mortality is a serious issue that requires immediate attention. Consider the following factors:
-
Dosage: This is the most likely cause. Review your dose calculations and consider a significant dose reduction. The difference between a therapeutic dose and a toxic dose can be narrow.
-
Solvent and Vehicle: Ensure the vehicle used to dissolve this compound is safe and administered at an appropriate volume. For i.p. injections, sterile 0.9% saline is a common vehicle. If using DMSO for solubility, keep the final concentration as low as possible, typically below 10% for normal mice.
-
Route and Speed of Administration: Rapid intravenous injection can cause acute toxicity. Administer solutions slowly. For oral gavage, ensure the proper technique is used to avoid accidental administration into the lungs.
-
Animal Health: Pre-existing health conditions can make animals more susceptible to the toxic effects of a compound. Ensure all animals are healthy before starting the experiment.
Q4: What is the best way to prepare a this compound solution for injection?
This compound can be dissolved directly in sterile 0.9% saline. For harder-to-dissolve formulations or different salts, Dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with saline or PBS. One study describes dissolving this compound in saline and then heating it to 50°C with ultrasound stirring until the solution is clear. Always allow the solution to return to room temperature before injection.
Quantitative Data Summary
The following table summarizes dosage information for Harmane and this compound from various studies. This data can help in selecting a starting dose range for your experiments.
| Animal Model | Administration Route | Compound | Dose Range | Observed Effects & Mortality | Reference |
| Mouse | Intraperitoneal (i.p.) | Harmane | 50 mg/kg | LD50 | |
| Mouse | Oral (P.O.) | Harmine (B1663883) (HM) | 446.80 mg/kg | LD50 | |
| Rat | Intraperitoneal (i.p.) | Harmane | 2.5 - 7.5 mg/kg | Dose-dependent impairment in learning and memory; no mortality reported at these doses. | |
| Rat | Intraperitoneal (i.p.) | Harmine hydrochloride | 15 mg/kg | Caused slight tremors lasting 45-60 min; used for chronic daily administration. No mortality reported. | |
| Rat | Intravenous (i.v.) | Harman | 3.6 mg/kg | ED50 for convulsant activity. | |
| Rat | Intragastric (P.O.) | Harmine hydrochloride | 2.5 - 10 mg/kg/day (chronic, 3 months) | No toxic effect at 2.5 and 5 mg/kg. Initial toxic, dose-dependent effects on the heart, spleen, and adrenal glands at 9 and 10 mg/kg. | |
| Rat | Intravenous (i.v.) | Harmane | 0.5 mg/kg | Used for toxicokinetic studies. | |
| Rat | Oral (P.O.) | Harmane | 20 mg/kg | Used for toxicokinetic studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Determine the required concentration: Calculate the concentration needed based on the desired dose (mg/kg) and the average weight of the animals, assuming a standard injection volume (e.g., 0.1 mL per 10g of body weight for mice).
-
Weigh the compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in vehicle:
-
For Saline: Add the powder to a sterile conical tube. Add the calculated volume of sterile 0.9% saline. Vortex thoroughly. If solubility is an issue, gentle heating (up to 50°C) and sonication can be applied until the solution is clear.
-
For DMSO/Saline: If using DMSO, first dissolve the this compound in a small volume of 100% DMSO, then dilute to the final volume with sterile 0.9% saline or PBS. Ensure the final DMSO concentration is non-toxic to the animals.
-
-
Sterilization: If necessary, the final solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Storage: Store the solution appropriately. For short-term use, refrigeration may be adequate. For long-term storage, consult the manufacturer's data sheet.
Protocol 2: Intraperitoneal (I.P.) Injection in Mice
-
Animal Restraint: Properly restrain the mouse by grasping the scruff of the neck to expose the abdomen.
-
Injection Site: The injection should be given in the lower abdominal quadrant, off the midline, to avoid hitting the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge sterile needle. Insert the needle, bevel up, at a shallow angle (about 10-20 degrees).
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, discard the syringe and re-attempt with a fresh dose at a different site.
-
Injection: Inject the solution slowly and smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for a dose-ranging study to determine a safe and effective dose.
Potential Toxicity Pathway
Caption: Simplified potential pathway of Harmane-induced neurotoxicity.
References
- 1. HARMAN HYDROCHLORIDE | 21655-84-5 [m.chemicalbook.com]
- 2. Chronic harmine treatment has a delayed effect on mobility in control and socially defeated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of harmane, an endogenous β-carboline, on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Harmane hydrochloride in different solvent and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Harmane hydrochloride in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound and what are its solubilities?
This compound exhibits varying solubility in common laboratory solvents. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO before diluting.[1]
Data Presentation: Harmane & this compound Solubility
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 30 mg/mL[2] | |
| Harmane | DMSO | ~20 mg/mL[1] | |
| Harmane | Dimethyl formamide (B127407) (DMF) | ~20 mg/mL[1] | |
| Harmane | Ethanol | ~10 mg/mL[1] | |
| Harmane | DMSO:PBS (pH 7.2) 1:3 | ~0.25 mg/mL[1] | Prepared by first dissolving in DMSO. |
| Harmine Hydrochloride | DMSO | ≥24.9 mg/mL | With gentle warming and ultrasonic.[3] |
| Harmine Hydrochloride | Water | ≥2.53 mg/mL | With gentle warming and ultrasonic.[3] |
Note: The free base, Harmane, is sparingly soluble in aqueous buffers.[1] Beta-carboline alkaloids, in general, are soluble in 10% DMSO and 0.5% aqueous SDS solution.[4]
Q2: How should solid this compound and its solutions be stored to ensure stability?
Proper storage is critical to prevent degradation. For the solid form, storage at 4°C or -20°C is recommended.[1][2] Solutions, especially aqueous ones, are less stable and require more stringent conditions.
Data Presentation: Recommended Storage Conditions
| Form | Condition | Recommended Temperature | Light Exposure | Duration |
| Solid | Tightly sealed container, dry, well-ventilated[5][6] | +4°C[2] or -20°C[1] | Protect from light | ≥ 4 years (at -20°C)[1] |
| Organic Stock (e.g., DMSO) | Tightly sealed, purged with inert gas[1] | -20°C or -80°C | Protect from light | Weeks to months (best practice) |
| Aqueous Solution | Sterile, tightly sealed | 4°C | Protect from light | Not recommended for more than one day [1] |
Q3: What are the known degradation pathways for this compound?
Detailed studies on the specific chemical degradation pathways of this compound in different solvents are not extensively published. However, general chemical principles suggest that as a β-carboline alkaloid, it is susceptible to degradation under certain conditions. The compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[7] Under fire conditions, it may decompose and emit toxic fumes, including carbon oxides and nitrogen oxides.[7][8]
In biological systems, harmane undergoes metabolism, primarily through hydroxylation and subsequent methylation to form harmine, which is then further hydroxylated.[9] The primary metabolic routes in rats involve sulphate conjugation.[10]
Troubleshooting Guide
Issue 1: My this compound solution has turned yellow/brown.
-
Possible Cause: This color change often indicates oxidation or degradation. Exposure to air (oxygen), light, or non-optimal pH can accelerate this process.
-
Solution:
-
Prepare fresh solutions using high-purity solvents that have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[1]
-
Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Avoid prolonged storage at room temperature. For short-term storage, use 4°C and for longer-term, -20°C or -80°C.
-
Issue 2: A precipitate formed after I diluted my DMSO stock solution with an aqueous buffer (e.g., PBS).
-
Possible Cause: Harmane (the free base form) is sparingly soluble in aqueous buffers.[1] Diluting a concentrated organic stock into an aqueous medium can cause the compound to crash out of solution if its solubility limit is exceeded.
-
Solution:
-
Verify Solubility: Check the final concentration against the known solubility in your specific solvent mixture. The solubility in a 1:3 DMSO:PBS solution is only about 0.25 mg/mL.[1]
-
Increase DMSO Percentage: Increase the proportion of DMSO in your final solution, if your experimental system can tolerate it.
-
Work at Lower Concentrations: Prepare a more dilute stock solution or dilute it further into the aqueous buffer.
-
Gentle Warming/Sonication: Briefly warm the solution or sonicate it to help redissolve the precipitate. However, be cautious as heat can accelerate degradation.
-
Issue 3: I am observing a loss of biological activity from my prepared this compound solutions over time.
-
Possible Cause: Loss of activity is a strong indicator of chemical degradation. Aqueous solutions of Harmane are not stable for long periods.[1] Repeated freeze-thaw cycles of stock solutions can also contribute to degradation.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid or a recently prepared stock solution for your experiments. It is not recommended to store aqueous solutions for more than a day.[1]
-
Aliquot Stock Solutions: Aliquot your organic stock solutions into single-use volumes and store them at -20°C or -80°C. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Perform a Stability Check: If you suspect instability, you can perform a simple stability check by comparing the activity of a freshly prepared solution with an aged one using a reliable bioassay.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in an Aqueous Buffer
This protocol outlines a method to evaluate the stability of this compound in a specific aqueous buffer over time using HPLC analysis.
-
Objective: To determine the degradation rate of this compound in a buffered solution under specific temperature and light conditions.
-
Materials:
-
This compound (solid, high purity)
-
DMSO (HPLC grade)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4), sterile-filtered
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubators/water baths set to desired temperatures
-
Amber and clear glass vials
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 20 mg/mL) in DMSO.
-
Working Solution Preparation: Dilute the DMSO stock into the aqueous buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is consistent across all samples and does not cause precipitation.
-
Sample Aliquoting and Storage:
-
Dispense the working solution into multiple amber vials (for light protection) and clear vials (for light exposure testing).
-
Prepare sets of samples for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Zero (T=0) Analysis: Immediately after preparation, take an aliquot from the working solution and analyze it via HPLC to determine the initial peak area of the intact this compound. This serves as the 100% reference.
-
Incubation: Place the prepared vials in their respective storage conditions.
-
Sampling Over Time: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each condition.
-
HPLC Analysis:
-
Analyze each sample by HPLC. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Monitor the elution at Harmane's λmax (e.g., 288 nm).[1]
-
Record the peak area of the this compound peak. Look for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each condition to determine the stability profile.
-
-
Visualizations
Caption: Troubleshooting workflow for common Harmane-HCl solution issues.
Caption: Factors influencing the stability of Harmane-HCl in solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. agscientific.com [agscientific.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic Harmane Hydrochloride Using NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active compounds, ensuring the purity of the final product is a critical step for reliable downstream applications in research and drug development. Harmane hydrochloride, a synthetic β-carboline alkaloid, is no exception. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of synthetic this compound, supported by experimental data and detailed protocols.
Introduction to Purity Validation of this compound
Harmane (1-methyl-9H-pyrido[3,4-b]indole) is a fluorescent heterocyclic amine that exhibits a range of biological activities. Its synthetic hydrochloride salt is often used in research settings. The purity of synthetic this compound can be affected by starting materials, intermediates, and byproducts of the synthesis process. A common synthetic route is the Pictet-Spengler reaction, which can introduce specific impurities. Therefore, robust analytical methods are required to accurately quantify the purity and identify any potential contaminants.
Quantitative NMR (qNMR) for Primary Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic molecules without the need for a specific reference standard of the analyte.[1][2] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[3]
Advantages of qNMR:
-
Primary Method: qNMR is considered a primary method of measurement, meaning it does not require a standard of the same compound for quantification.[3]
-
High Specificity: The high resolution of NMR spectra allows for the identification and quantification of individual components in a mixture, provided their signals do not overlap.
-
Versatility: A single qNMR experiment can provide information on the structure and purity of the main component, as well as identify and quantify impurities.
-
Non-destructive: The sample can be recovered after analysis.
Considerations for qNMR:
-
Signal Overlap: Severe signal overlap can complicate accurate integration and quantification.
-
Relaxation Times: Accurate quantification requires that all nuclei have fully relaxed between pulses, which may necessitate longer experiment times.
-
Solvent and Internal Standard Selection: The choice of solvent and internal standard is crucial for accurate results. The internal standard should be stable, have a known purity, and possess signals that do not overlap with the analyte's signals.
Comparison with Alternative Analytical Techniques
While qNMR offers significant advantages, other techniques are also commonly employed for purity analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful separation techniques that provide orthogonal information to NMR.
| Feature | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Signal integration proportional to molar concentration | UV absorbance proportional to concentration | Mass-to-charge ratio detection |
| Quantification | Absolute (with internal standard) or relative | Relative (requires a reference standard of the analyte) | Primarily qualitative, can be quantitative with standards |
| Impurity Identification | Structural information from chemical shifts and coupling | Retention time comparison with standards | Mass fragmentation patterns for structural elucidation |
| Throughput | Moderate | High | High |
| Sample Requirement | Milligram quantities | Microgram to milligram quantities | Nanogram to microgram quantities |
| Destructive? | No | Yes | Yes |
Experimental Protocols
Protocol 1: Purity Determination of this compound by ¹H-qNMR
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthetic this compound sample.
- Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity (e.g., >99.5%) and its signals should not overlap with the this compound signals.
- Dissolve both the sample and the internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Use a 400 MHz or higher field NMR spectrometer.
- Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment (e.g., Bruker's zg30 pulse program).
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard (a D1 of 30-60 seconds is often sufficient for small molecules).
- Set the number of scans (NS) to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).[2]
- Set the spectral width to encompass all signals of interest.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Calibrate the chemical shift scale to the residual solvent peak.
- Integrate a well-resolved, characteristic signal of this compound and a well-resolved signal of the internal standard.
- Calculate the purity of the this compound sample using the following formula:
Protocol 2: Purity Analysis of this compound by HPLC
1. Sample and Standard Preparation:
- Prepare a stock solution of a this compound reference standard of known purity (e.g., 1 mg/mL in methanol).
- Prepare a solution of the synthetic this compound sample at the same concentration.
- Prepare a series of calibration standards by diluting the stock solution of the reference standard.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.0). A typical isocratic condition could be acetonitrile:buffer (30:70 v/v).[4]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where Harmane has strong absorbance (e.g., 330 nm).[5]
- Injection Volume: 20 µL.
3. Data Analysis:
- Inject the calibration standards and the sample solution into the HPLC system.
- Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
- Determine the concentration of this compound in the sample solution from the calibration curve.
- Calculate the purity of the synthetic sample by comparing its peak area to the peak area of the reference standard at the same concentration. Impurities will appear as separate peaks.
Visualization of Experimental Workflow
Caption: Workflow for purity validation of this compound.
Identification of Potential Impurities by NMR
The primary impurities in synthetic this compound are likely to be related to the starting materials and intermediates of the Pictet-Spengler synthesis.
Potential Impurities:
-
Tryptophan/Tryptamine (B22526): Unreacted starting materials.
-
Tetrahydroharmane: An incompletely oxidized intermediate.
-
Harmine (B1663883)/Harmaline (B1672942): Related β-carboline alkaloids that may form if the tryptamine precursor is methoxylated.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Compound | Key Protons | Approximate Chemical Shift (ppm) |
| Harmane | Aromatic Protons | 7.5 - 8.5 |
| Methyl Protons (C1-CH₃) | ~2.8 | |
| NH Proton | ~11.5 | |
| Tryptophan | Indole NH | ~10.8 |
| Aromatic Protons | 6.9 - 7.6 | |
| Tetrahydroharmane | Aliphatic Protons (C3, C4) | ~2.7 - 3.0 |
| Harmine | Methoxy Protons (OCH₃) | ~3.9 |
Note: Chemical shifts can vary depending on the solvent and concentration. For Harmine hydrochloride in D₂O, characteristic proton signals have been reported around 7.47, 7.20, 6.98, 6.20, 5.89, 3.59 (OCH₃), and 2.16 (CH₃) ppm.[6]
Logical Framework for Purity Validation
Caption: A logical approach to comprehensive purity validation.
Conclusion
Validating the purity of synthetic this compound is essential for ensuring the reliability and reproducibility of research findings. Quantitative ¹H-NMR stands out as a powerful primary method for this purpose, offering direct and accurate purity determination without the need for a specific reference standard of the analyte. When combined with orthogonal techniques like HPLC and LC-MS for confirmatory analysis and impurity identification, a comprehensive and robust purity assessment can be achieved. The detailed protocols and comparative data presented in this guide provide a solid framework for researchers, scientists, and drug development professionals to confidently validate the purity of their synthetic this compound samples.
References
- 1. youtube.com [youtube.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the analysis of harmol, harmalol, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HARMINE HYDROCHLORIDE(343-27-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of the Neurotoxic Profiles of Harmane Hydrochloride and Harmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of two structurally related β-carboline alkaloids: Harmane hydrochloride and Harmine (B1663883). Both compounds are of significant interest in neuroscience research due to their presence in various natural sources, including tobacco smoke and certain foods, and their potential links to neurological disorders such as essential tremor and Parkinson's disease.[1][2][3] This analysis is supported by experimental data from in vitro and in vivo studies to delineate their respective neurotoxic profiles and mechanisms of action.
At a Glance: Key Differences in Neurotoxicity
| Parameter | This compound | Harmine |
| Primary Neurotoxic Effect | Selective dopaminergic neurotoxicity.[1] | General dose-dependent neurotoxicity, acetylcholinesterase inhibition.[4][5] |
| Mechanism of Action | Induction of mitochondrial dysfunction and increased reactive oxygen species (ROS).[1] | Inhibition of acetylcholinesterase, leading to acetylcholine (B1216132) accumulation.[4][5] |
| In Vitro Cytotoxicity (PC12 Cells) | IC50: Not explicitly found in the provided results. | IC50: 17.97 μM.[6] |
| In Vivo Toxicity (Mice) | LD50: Not explicitly found in the provided results. | LD50: 26.9 mg/kg (intravenous).[5][7] |
| Observed In Vivo Symptoms | Tremorigenic effects.[2] | Convulsions, tremor, ataxia, opisthotonos.[5][7] |
| Cellular Target | Dopaminergic neurons.[1] | Cholinergic systems.[4][5] |
Delving into the Mechanisms of Neurotoxicity
Harmane and Harmine, while structurally similar, exhibit distinct neurotoxic profiles stemming from different primary mechanisms of action.
This compound:
Harmane's neurotoxicity is characterized by its selective targeting of dopaminergic neurons.[1] Studies using the model organism Caenorhabditis elegans have demonstrated that harmane exposure leads to significant loss of dopaminergic neuron structure and function at lower doses than those affecting other neuronal populations.[1] The underlying mechanism involves mitochondrial dysfunction, with harmane inducing a decrease in mitochondrial viability and an increase in reactive oxygen species (ROS) levels.[1] Interestingly, blocking the dopamine (B1211576) transporter (DAT) did not prevent neurotoxicity, suggesting that harmane does not primarily enter dopaminergic neurons through this transporter.[1]
Harmine:
Harmine exhibits a more generalized, dose-dependent neurotoxicity.[4] In C. elegans, harmine exposure resulted in growth inhibition, egg-laying defects, and a shortened lifespan.[4] A key mechanism of harmine's neurotoxicity is the direct inhibition of acetylcholinesterase (AChE).[4][5] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent excitotoxicity.[4] This is consistent with the observed in vivo symptoms in mice, which include convulsions, tremors, and ataxia.[5][7]
Experimental Data on Neurotoxicity
The following table summarizes quantitative data from various studies on the neurotoxic effects of Harmane and Harmine.
| Compound | Model System | Endpoint | Concentration/Dose | Result | Reference |
| Harmane | C. elegans | Dopaminergic neuron loss | Lower doses | Selective neurotoxicity | [1] |
| Harmane | Midbrain neuronal cultures | Intracellular dopamine levels | 1 µM - 100 µM | Significant dose-dependent decrease | [8] |
| Harmine | C. elegans | Growth, egg laying, lifespan | 5 - 320 µmol/L | Dose-dependent toxic effects | [4] |
| Harmine | Neuroscreen-1 cells | Cytotoxicity | 30 µM | Cytotoxic | [9][10] |
| Harmine | PC12 Cells | Cell Viability (IC50) | 17.97 μM | 50% inhibition | [6] |
| Harmine | Mice | Acute Toxicity (LD50) | 26.9 mg/kg (i.v.) | 50% mortality | [5][7] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of neurotoxicity and a typical experimental workflow for assessing cytotoxicity, the following diagrams are provided.
Caption: Proposed neurotoxic pathway of Harmane.
Caption: Proposed neurotoxic pathway of Harmine.
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Experimental Protocols
In Vivo Neurotoxicity Assessment in C. elegans
-
Model Organism: Wild-type (N2) and transgenic strains of C. elegans expressing fluorescent proteins in specific neurons (e.g., dopaminergic neurons).
-
Compound Exposure: Synchronized L1 larvae are transferred to nematode growth medium (NGM) plates containing various concentrations of Harmane or Harmine dissolved in a suitable solvent (e.g., DMSO). Control plates contain the solvent alone.
-
Endpoint Analysis:
-
Neurodegeneration: After a defined exposure period (e.g., 48-72 hours), neuronal integrity is assessed using fluorescence microscopy. Neurodegeneration is quantified by scoring neuronal loss or morphological abnormalities.
-
Behavioral Assays: Phenotypic changes related to neuronal function, such as pharyngeal pumping rate (for cholinergic function) or basal slowing response (for dopaminergic function), are measured.[4]
-
Biochemical Assays: Levels of neurotransmitters or markers of oxidative stress can be quantified using techniques like HPLC or fluorescent probes.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used as a model for neuronal cells.
-
Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) in a humidified incubator at 37°C and 5% CO2.
-
Experimental Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or Harmine. A vehicle control (e.g., DMSO) is also included.
-
After a 24-48 hour incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.
Conclusion
The available evidence indicates that this compound and Harmine induce neurotoxicity through distinct mechanisms. Harmane exhibits a selective toxicity towards dopaminergic neurons, mediated by mitochondrial dysfunction, making it a compound of interest for studying Parkinson's disease models.[1] In contrast, Harmine's neurotoxicity is more widespread and is significantly attributed to its inhibition of acetylcholinesterase, leading to cholinergic overstimulation.[4][5] These differences in their mechanisms of action and cellular targets are crucial considerations for researchers in the fields of neurotoxicology and drug development. Further comparative studies are warranted to fully elucidate their neurotoxic potential and to explore any potential therapeutic applications at sub-toxic concentrations.
References
- 1. From the Cover: Harmane-Induced Selective Dopaminergic Neurotoxicity in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship Between Blood Harmane and Harmine Concentrations in Familial Essential Tremor, Sporadic Essential Tremor and Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A preliminary study on the neurotoxic mechanism of harmine in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central inhibition prevents the in vivo acute toxicity of harmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Efficacy of Harmane Hydrochloride and Its Synthetic Analogues
For researchers and professionals in drug development, understanding the nuanced differences in the in vitro efficacy of lead compounds and their derivatives is critical. This guide provides a detailed comparison of harmane hydrochloride and its synthetic analogues, focusing on their inhibitory activities against key protein targets. The data presented is compiled from multiple in vitro studies and is intended to facilitate informed decisions in drug design and screening.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of harmane and several of its synthetic analogues against their primary targets, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidase A (MAO-A). These enzymes are implicated in a range of pathologies, from neurological disorders to cancer.[1][2][3]
Table 1: IC50 Values for DYRK1A Inhibition
| Compound | Modification | IC50 (nM) - 33P-ATP Assay | IC50 (nM) - TR-FRET Assay | Reference |
| Harmane (Harmine) | - | 36 | 230 | [2] |
| Harmol | 7-OH | 33 | 210 | [2] |
| Harmalol | 7-OH, Dihydro | 180 | 480 | [2] |
| Tetrahydroharmine | Tetrahydro | 1100 | 2800 | [2] |
| Harmane | - | 1800 | >10000 | [2] |
| Norharmane | - | 2500 | >10000 | [2] |
| 1-Chloro-harmine | 1-Cl | 8.8 | - | [4] |
| 2-2c | 9-N-substituted | - | ~230 (comparable to harmine) | [5] |
Table 2: IC50 Values for MAO-A Inhibition
| Compound | IC50 (nM) | Reference |
| Harmane (Harmine) | 8 | [2] |
| Harmol | 68 | [2] |
| Harmalol | 1300 | [2] |
| Tetrahydroharmine | 100 | [2] |
| Harmane | 6 | [2] |
| Norharmane | 8 | [2] |
| Harmaline | 0.8 | [2] |
Key Insights from Comparative Data
Structure-activity relationship (SAR) studies reveal that modifications to the β-carboline core of harmane significantly impact its potency and selectivity.[1][3][5]
-
Substitution at the 7-position: Replacing the methoxy (B1213986) group at the 7-position with a hydroxyl group (as in harmol) maintains potent DYRK1A inhibition while significantly reducing MAO-A inhibition, thereby increasing selectivity for DYRK1A.[2]
-
Substitution at the 9-position: Modifications at the 9-N position tend to decrease MAO-A inhibition while preserving DYRK1A inhibitory activity.[1][3] This has been a successful strategy for developing more selective DYRK1A inhibitors.[5]
-
Substitution at the 1-position: The introduction of a chloro group at the 1-position can dramatically increase DYRK1A inhibitory potency.[4]
-
Saturation of the Pyridine Ring: Saturation of the C3-C4 double bond (e.g., tetrahydroharmine) generally leads to a decrease in potency against both DYRK1A and MAO-A.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the efficacy of harmane analogues.
DYRK1A Kinase Activity Assay (33P-ATP Filter Binding Assay)
This assay quantifies the phosphorylation of a substrate peptide by DYRK1A.
-
Reaction Mixture Preparation: A kinase reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Compound Addition: Test compounds (harmane or its analogues) are added to the reaction mixture at varying concentrations.
-
Enzyme and Substrate Addition: Recombinant DYRK1A enzyme and a synthetic peptide substrate (e.g., Woodtide) are added to the mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of 33P-ATP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Termination and Washing: The reaction is stopped by the addition of phosphoric acid. The mixture is then transferred to a filter plate, which is washed to remove unincorporated 33P-ATP.
-
Quantification: The amount of 33P incorporated into the peptide substrate is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay measures the activity of MAO-A by detecting the production of a fluorescent product.
-
Reagent Preparation: A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared. The MAO-A enzyme, a substrate (e.g., kynuramine), and a peroxidase-coupled detection reagent (e.g., Amplex Red) are also prepared.
-
Compound Incubation: Test compounds are pre-incubated with the MAO-A enzyme.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a set period.
-
Fluorescence Measurement: The fluorescence of the reaction product (e.g., resorufin) is measured using a fluorescence plate reader at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: IC50 values are determined from the dose-response curves of compound concentration versus percentage of MAO-A inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells (e.g., cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of harmane or its synthetic analogues for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
DYRK1A-NFAT Signaling Pathway
Harmane and its analogues can induce β-cell proliferation through the inhibition of DYRK1A, which in turn affects the NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[5]
Caption: DYRK1A-NFAT signaling pathway inhibited by Harmane.
PI3K/AKT Signaling Pathway in Apoptosis
Some harmine (B1663883) derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway and promoting the production of reactive oxygen species (ROS).[6]
Caption: PI3K/AKT pathway modulation by a harmine derivative.
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the synthesis and in vitro evaluation of novel harmane analogues.
Caption: In vitro screening workflow for harmane analogues.
References
- 1. Structure-Based Design and Synthesis of Harmine Derivatives with Different Selectivity Profiles in Kinase versus Monoamine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure‐Based Design and Synthesis of Harmine Derivatives with Different Selectivity Profiles in Kinase versus Monoamine Oxidase Inhibition | Semantic Scholar [semanticscholar.org]
- 4. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and mechanisms of action of novel harmine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the MAO-A inhibitory activity of different beta-carbolines
A comprehensive review of the inhibitory potency of various β-carboline alkaloids against monoamine oxidase-A (MAO-A), complete with supporting data and experimental protocols.
This guide provides a comparative analysis of the monoamine oxidase-A (MAO-A) inhibitory activity of several β-carboline derivatives. β-carbolines are a class of tricyclic indole (B1671886) alkaloids that can be found in various plants and can also be formed endogenously in mammals.[1][2] They are recognized as potent and selective inhibitors of MAO-A, an enzyme crucial for the degradation of key neurotransmitters like serotonin (B10506) and norepinephrine.[1][3] This inhibitory action makes them significant candidates for research in the development of treatments for depression and other neurological disorders.[1]
Quantitative Comparison of Inhibitory Potency
The MAO-A inhibitory activity of different β-carbolines is typically quantified using the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the reported values for several common β-carbolines, showcasing their varying potencies. All the compounds listed were found to be reversible and competitive inhibitors of MAO-A.
| β-Carboline Derivative | Inhibitory Potency (Ki or IC50 in nM) | Notes |
| Harmine | 5 nM (Ki) | A potent inhibitor. |
| 2-Methylharminium | 69 nM (Ki) | |
| 2,9-Dimethylharminium | 15 nM (Ki) | |
| Harmaline | 48 nM (Ki) | Another highly effective inhibitor. |
| 9-Methyl-β-carboline (9-me-BC) | 1000 nM (IC50) | Also exhibits inhibitory activity against MAO-B (IC50 of 15.5 µM). |
Note: Lower Ki or IC50 values indicate greater inhibitory potency.
The structure-activity relationship of β-carbolines reveals that substitutions at the 1 and 7 positions can significantly influence their inhibitory efficacy. For instance, the presence of a 1-methyl group and a 7-methoxy substituent generally enhances the potency of these compounds as MAO-A inhibitors.
Experimental Protocol: Kynuramine (B1673886) Assay for MAO-A Inhibition
The determination of MAO-A inhibitory activity by β-carbolines is commonly performed using the kynuramine assay. This spectrophotometric method relies on the MAO-A catalyzed oxidation of kynuramine to 4-hydroxyquinoline (B1666331).
Materials:
-
Purified human MAO-A enzyme
-
Kynuramine (substrate)
-
β-carboline inhibitors (test compounds)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: A stock solution of purified human MAO-A is diluted to the desired concentration (e.g., 0.006 mg/mL) in the potassium phosphate buffer.
-
Inhibitor Preparation: Stock solutions of the β-carboline derivatives are prepared and then diluted to various concentrations to be tested.
-
Reaction Mixture: The reaction mixture is prepared in a final volume of 0.2 mL, containing the MAO-A solution, the test inhibitor at a specific concentration, and the buffer.
-
Incubation: The enzyme and inhibitor are pre-incubated at 37°C for a set period (e.g., up to 90 minutes).
-
Initiation of Reaction: The reaction is initiated by adding the substrate, kynuramine, to the mixture (e.g., to a final concentration of 0.25 mM).
-
Measurement: The rate of formation of 4-hydroxyquinoline is monitored by measuring the increase in absorbance at a specific wavelength over time using a spectrophotometer.
-
Data Analysis: The inhibitory activity is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate in its absence. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated. For determining the Ki, experiments are performed with varying concentrations of both the substrate and the inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the MAO-A inhibitory activity of β-carbolines using the kynuramine assay.
Caption: Workflow for Kynuramine-Based MAO-A Inhibition Assay.
Mechanism of Action
β-carbolines act as competitive inhibitors of MAO-A. This means they bind to the active site of the enzyme, the same site where the natural substrates bind, thereby preventing the breakdown of neurotransmitters. The interaction is reversible, and the potency of inhibition is directly related to the binding affinity of the specific β-carboline derivative to the MAO-A active site. The interaction of the more potent inhibitors with the covalently bound flavin in the enzyme's active site has been shown to induce distinct spectral changes, with the magnitude of these changes correlating with the efficacy of the inhibition.
The following diagram illustrates the competitive inhibition of MAO-A by β-carbolines.
Caption: Competitive Inhibition of MAO-A by β-Carbolines.
References
Validating the Specificity of Harmane Hydrochloride in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Harmane hydrochloride's receptor binding profile against other relevant compounds. The data presented is compiled from various in vitro studies to offer an objective overview of its specificity. Detailed experimental protocols for typical receptor binding assays are also included, alongside visualizations of key signaling pathways and experimental workflows to support researchers in their study design and data interpretation.
Receptor Binding Affinity Profile
This compound, a beta-carboline alkaloid, exhibits a distinct binding profile across a range of neurotransmitter receptors and enzymes. To validate its specificity, it is crucial to compare its binding affinity (typically represented by the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) with that of other beta-carbolines and standard reference compounds. A lower Ki or IC50 value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities of this compound and Other Beta-Carbolines
| Compound | Receptor/Enzyme | Ki (nM) | IC50 (nM) | Reference(s) |
| Harmane | Imidazoline I1 | - | 30 | [1] |
| MAO-A | - | 500 | [1] | |
| MAO-B | - | 5000 | [1] | |
| Benzodiazepine (B76468) (central) | - | 7000 | [2] | |
| Opioid (mu) | - | 2800 | [2] | |
| α2-Adrenergic | - | 18000 | ||
| 5-HT2A | 6800 | - | ||
| 5-HT2C | 10000 | - | ||
| Norharmane | MAO-A | - | 230 | |
| MAO-B | - | 80 | ||
| Benzodiazepine (central) | - | 4000 | ||
| 5-HT2A | 3400 | - | ||
| Harmine | MAO-A | - | 5 | |
| 5-HT2A | 1900 | - | ||
| 5-HT2C | 2400 | - | ||
| Harmaline | MAO-A | - | 1 | |
| 5-HT2A | 3200 | - | ||
| NMDA (MK-801 site) | - | 60000 |
Note: Binding affinities can vary between studies due to different experimental conditions (e.g., radioligand used, tissue preparation). The data presented here is for comparative purposes.
Experimental Protocols
The following are generalized protocols for conducting radioligand receptor binding assays, which are commonly used to determine the binding affinity of compounds like this compound.
Radioligand Binding Assay using Filtration
This method is widely used to separate receptor-bound radioligand from the unbound radioligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: Buffer appropriate for the specific receptor being studied (e.g., Tris-HCl, HEPES).
-
Wash Buffer: Cold assay buffer to wash away unbound radioligand.
-
Glass Fiber Filters: To trap the receptor-ligand complex.
-
Filtration Apparatus: A vacuum manifold system.
-
Scintillation Cocktail and Counter: To measure radioactivity.
Procedure:
-
Incubation: In a microplate, combine the receptor preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (e.g., this compound). Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold. This step separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a Typical Filtration-Based Receptor Binding Assay
Caption: Workflow of a filtration-based receptor binding assay.
Signaling Pathways
Understanding the downstream signaling pathways of the receptors this compound interacts with is essential for interpreting its pharmacological effects.
I1-Imidazoline Receptor Signaling
Harmane shows high affinity for the I1-imidazoline receptor. Unlike many G-protein coupled receptors, the I1 receptor does not primarily signal through adenylyl cyclase or inositol (B14025) phospholipid hydrolysis.
Caption: Simplified signaling pathway of the I1-imidazoline receptor.
GABA-A Receptor Modulation by Benzodiazepine Site Ligands
Harmane acts as a ligand at the benzodiazepine binding site of the GABA-A receptor, an ion channel that mediates inhibitory neurotransmission. Unlike benzodiazepines which are positive allosteric modulators, some beta-carbolines like harmane can act as inverse agonists.
Caption: Modulation of GABA-A receptor by different ligands.
Downstream Effects of Monoamine Oxidase A (MAO-A) Inhibition
Harmane is an inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters.
Caption: Consequence of MAO-A inhibition by Harmane.
Conclusion
The data presented in this guide indicates that this compound is not a highly specific ligand, as it interacts with multiple receptor systems, including imidazoline, benzodiazepine, and monoamine oxidase systems. Its highest affinity appears to be for the I1-imidazoline receptor. When compared to other beta-carbolines, its binding profile shows some distinct characteristics. Researchers should carefully consider this binding profile when designing experiments and interpreting results. The provided protocols and pathway diagrams serve as a foundational resource for further investigation into the pharmacological effects of this compound.
References
Harmane Hydrochloride: A Comparative Analysis of Cytotoxicity in Cancerous and Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Harmane hydrochloride on various cancerous and non-cancerous cell lines, supported by experimental data from multiple studies. Harmane, a β-carboline alkaloid, and its hydrochloride salt have demonstrated significant anti-proliferative and pro-apoptotic properties, showing potential as a targeted anticancer agent.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Harmane and its derivatives in a range of cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.
| Cancerous Cell Line | Cell Type | Compound | IC50 (µM) | Incubation Time (h) | Citation |
| MGC-803 | Human Gastric Cancer | This compound | Not specified, but inhibitory | Not specified | [1] |
| SMMC-7721 | Human Hepatocellular Carcinoma | This compound | Not specified, but inhibitory | Not specified | [1] |
| HCT116 | Human Colorectal Carcinoma | This compound | Dose-dependent inhibition | 48 | [2][3] |
| SK-Hep1 | Human Hepatocellular Carcinoma | This compound | Dose-dependent inhibition | 24 | [4] |
| MCF-7 | Human Breast Cancer (ER+) | This compound | Dose-dependent inhibition | 24, 48, 72 | [5][6] |
| MDA-MB-231 | Human Breast Cancer (TNBC) | This compound | Dose-dependent inhibition | 24, 48, 72 | [5][6] |
| A2780 | Human Ovarian Cancer | Harmaline | ~300 | 24 | [7] |
| A2780 | Human Ovarian Cancer | Harmaline | ~185 | 48 | [7] |
| SW480 | Human Colon Adenocarcinoma | Harmine (B1663883) | Higher sensitivity than other cancer cell lines tested | Not specified | [8][9] |
| HeLa | Human Cervical Cancer | Harmine | Dose-dependent inhibition | 48, 72 | [10] |
| C33A | Human Cervical Cancer | Harmine | Dose-dependent inhibition | Not specified | [9] |
| A549 | Human Lung Adenocarcinoma | Harmine derivative (10f) | ~3.2 | 48 | [11] |
| MDA-MB-231 | Human Breast Cancer (TNBC) | Harmine derivative (10f) | ~4.5 | 48 | [11] |
| Non-Cancerous Cell Line | Cell Type | Compound | IC50 (µM) | Incubation Time (h) | Citation |
| LO2 | Human Normal Liver | This compound | No obvious inhibitory effects | Not specified | [1] |
| NIH/3T3 | Mouse Fibroblast | Harmaline | 417 | 24 | [7] |
| HLFα | Normal Human Lung Fibroblast | Harmine derivative (10f) | Minimal inhibitory effect | 48 | [11] |
| McCoy | Normal cell line | Harmine | Less sensitive than cancer cell lines | 48, 72 | [10] |
| CCD18Lu | Normal Human Lung Fibroblast | Harmine | Good viability | Not specified | [9] |
| PC12 | Rat Pheochromocytoma (neuronal model) | This compound | 17.97 | 48 | |
| PC12 | Rat Pheochromocytoma (neuronal model) | Harmine derivative (DH-004) | 147.04 | 48 | |
| PC12 | Rat Pheochromocytoma (neuronal model) | Harmine derivative (H-2-168) | 351.23 | 48 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁵ cells per well and incubated overnight to allow for attachment.
-
Treatment: Cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 10-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Both adherent and suspension cells are collected following treatment with this compound.
-
Washing: Cells are washed with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added, and the samples are analyzed by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol, typically for at least 2 hours at -20°C.
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: Cells are treated with RNase A to ensure that only DNA is stained by the propidium iodide.
-
Staining: Cells are resuspended in a staining solution containing Propidium Iodide.
-
Incubation: The cells are incubated in the dark, often overnight at 4°C, to allow for stoichiometric DNA binding.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathways implicated in this compound's mechanism of action.
Caption: General experimental workflow for comparing the cytotoxicity of this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound modulates the MAPK signaling pathway to induce apoptosis.
Summary of Findings
The compiled data indicates that this compound and its parent compound, harmine, exhibit selective cytotoxicity towards a variety of cancer cell lines while showing considerably lower toxicity to non-cancerous cells.[1][11] For instance, one study highlighted that this compound inhibited the proliferation of human gastric (MGC-803) and hepatocellular (SMMC-7721) cancer cells with no obvious inhibitory effects on normal human liver (LO2) cells.[1] Similarly, a harmine derivative showed potent growth inhibition against lung and breast cancer cells, with only minimal effects on normal human lung fibroblasts.[11]
The mechanism of action is multifactorial, primarily involving the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[2][3][4] This is achieved through the modulation of key signaling pathways. Studies have demonstrated that this compound can inhibit the pro-survival PI3K/AKT/mTOR pathway and downregulate the expression of p-ERK, while upregulating pro-apoptotic proteins like p-JNK and p-p38 in the MAPK pathway.[2] This dual action on critical cellular signaling cascades contributes to its potent anti-cancer effects. The increased water solubility and stability of this compound compared to harmine make it a promising candidate for further investigation in cancer therapy.[4]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. kumc.edu [kumc.edu]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Dose-Response Analysis of Harmane Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the dose-response curves for Harmane hydrochloride and its structural analogs, Harmine and Harmaline. The information presented herein is intended to support research and drug development efforts by offering a comparative overview of their biological activities, supported by experimental data and detailed protocols.
Comparative Dose-Response Data
The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of Harmane, Harmine, and Harmaline in different biological assays. These values are crucial for comparing the potency of these β-carboline alkaloids.
Table 1: Comparative Inhibition of Human DNA Topoisomerase I
| Compound | IC50 (µg/mL) | IC50 (µM) * |
| Harmane | 28.5 ± 2.8 | ~156.4 |
| Harmine | 13.5 ± 1.7 | ~63.6 |
| Harmaline | 140.5 ± 8.2 | ~655.8 |
*Molecular weights used for conversion: Harmane (182.23 g/mol ), Harmine (212.25 g/mol ), Harmaline (214.27 g/mol ). Data sourced from a study on the inhibition of partially purified human placental DNA topoisomerase I.[1][2] The order of potency was determined to be Harmine > Harmane > Harmaline.[1][2]
Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Incubation Time |
| Harmane | - | - | Data not available in a directly comparable study | - |
| Harmine | SW480 (colon) | Colony Formation | Dose-dependent inhibition | Not specified |
| HCT-116 (colon) | Not specified | 33 µM | Not specified | |
| HeLa (cervical) | Not specified | 61 µM | Not specified | |
| A549 (lung) | Not specified | 106 µM | Not specified | |
| HBL-100 (breast) | Not specified | 32 µM | Not specified | |
| SW620 (colon) | CCK-8 | 5.13 µg/mL (~24.2 µM) | 48 h | |
| Harmaline | A2780 (ovarian) | MTT | ~300 µM | 24 h |
| A2780 (ovarian) | MTT | ~185 µM | 48 h | |
| SW480 (colon) | Viability | Significant reduction | Not specified | |
| HeLa (cervical) | Viability | Significant reduction | Not specified | |
| C33A (cervical) | Viability | Significant reduction | Not specified |
Note: The cytotoxicity data is compiled from multiple studies. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, cell lines, and incubation times. One study noted that Harmine displayed a dose-dependent inhibitory effect on the proliferation of all tested human carcinoma cells, with the SW480 cell line showing higher sensitivity.[3] In contrast, Harmaline significantly reduced the viability of both transformed and non-transformed cell lines in a dose-dependent manner.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and methodological transparency.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
This compound, Harmine, or Harmaline solutions of varying concentrations
-
Cancer cell line of interest (e.g., HCT116, SW480)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 16% SDS, and 2% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Harmine, or Harmaline). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot the dose-response curve. Determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for PI3K/AKT Pathway
This protocol is used to detect changes in the expression and phosphorylation of proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cell lysates from cells treated with test compounds
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.
DNA Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the activity of DNA topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human DNA Topoisomerase I
-
Reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA, pH 7.9)
-
Test compounds (Harmane, Harmine, Harmaline)
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Electrophoresis apparatus
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human DNA topoisomerase I to initiate the reaction. Include a control reaction without the enzyme and one with the enzyme but no inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The amount of relaxed DNA will decrease in the presence of an effective inhibitor. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the key signaling pathways modulated by this compound, leading to the inhibition of cell proliferation and induction of apoptosis.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Antitumor Properties of Harmane Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Harmane, a β-carboline alkaloid, has demonstrated promising antitumor potential, but its clinical utility has been hampered by issues such as poor water solubility and significant neurotoxicity.[1][2] This has spurred the development of various harmane hydrochloride derivatives designed to enhance therapeutic efficacy while mitigating adverse effects. This guide provides an objective comparison of these derivatives, supported by experimental data from independent research, to aid in the evaluation of their potential as next-generation cancer therapeutics.
Comparative Analysis of In Vitro Cytotoxicity
The antitumor activity of novel compounds is primarily evaluated by their ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric. Below are comparative tables summarizing the IC50 values of various harmane derivatives against different cancer cell lines, as reported in peer-reviewed studies.
Table 1: Cytotoxicity (IC50, µM) of N2-benzylated β-carboline Derivatives[3]
| Compound | BGC-823 (Gastric) | A375 (Melanoma) | KB (Nasopharyngeal) | Hela (Cervical) | Bel-7402 (Liver) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) | 769-P (Renal) | 786-0 (Renal) | DLD (Colorectal) | HCT116 (Colorectal) | RKO (Colorectal) |
| 3c | 0.46 | 0.68 | 0.93 | 1.12 | 1.34 | 1.87 | 2.15 | 3.45 | 4.56 | 5.12 | 2.89 | 1.98 | 3.01 |
| Harmine (B1663883) | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |
Data from this table indicates that compound 3c, a novel N2-benzylated derivative, exhibits significantly more potent cytotoxic activity across a broad range of cancer cell lines compared to the parent compound, harmine.[3]
Table 2: Cytotoxicity (IC50, µM) of Tumor-Targeting Harmine Derivatives[4]
| Compound | HepG2 (Liver) | Huh7 (Liver) | LOVO (Colon) | SMMC-7721 (Liver) | MCF-7 (Breast) | L02 (Normal Liver) |
| MET-Har-02 | ~5 | ~8 | ~10 | ~7 | ~9 | >200 |
| 2DG-Har-01 | ~15 | ~20 | ~18 | ~15 | ~25 | >200 |
| Harmine | ~40 | ~50 | ~60 | ~45 | ~55 | ~100 |
| 5-FU | ~25 | ~30 | ~20 | ~28 | ~30 | Not Reported |
This table showcases the enhanced, targeted cytotoxicity of derivatives MET-Har-02 and 2DG-Har-01. Notably, MET-Har-02 demonstrates greater potency than both the parent harmine and the conventional chemotherapy drug 5-Fluorouracil (5-FU) in several liver and breast cancer cell lines, while exhibiting significantly lower toxicity to normal liver cells (L02).
Table 3: Cytotoxicity (IC50, µM) of a Harmine-Chalcone Derivative (G11)
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HepG2 (Liver) | HT29 (Colon) | A549 (Lung) | PC-3 (Prostate) | L02 (Normal Liver) |
| G11 | 0.34 | 1.27 | 2.15 | 3.48 | 4.56 | 2.89 | >20 |
Compound G11, which incorporates a chalcone (B49325) moiety, displays particularly potent activity against the MCF-7 breast cancer cell line. This highlights the potential of hybrid molecule design in enhancing the antitumor properties of harmine.
Table 4: Cytotoxicity (IC50, µM) of Harmine Hydrochloride (HH) in Oral and Breast Cancer Cells
| Cell Line | 24h | 48h | 72h |
| SCC-4 (Oral) | >16 | ~8 | ~8 |
| MDA-MB-231 (Breast) | 91.9 | 17.7 | 6.1 |
| MCF-7 (Breast) | 100.6 | 52.4 | 18.7 |
Harmine hydrochloride (HH) itself shows time-dependent cytotoxicity against oral and breast cancer cells. Its improved water solubility over harmine may contribute to its effectiveness.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Beyond direct cytotoxicity, effective anticancer agents often induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells.
Apoptosis Induction: Several harmine derivatives have been shown to induce apoptosis. For instance, compound 3c was observed to cause DNA fragmentation and chromatin condensation, characteristic features of apoptosis, in HCT116 cells. Similarly, MET-Har-02 and harmine were both found to decrease the survival of HepG2 cells through apoptosis. Compound G11 was also shown to induce apoptosis in MCF-7 cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax and Cleaved-PARP.
Cell Cycle Arrest: Harmine hydrochloride has been reported to induce cell cycle arrest at different phases. In oral squamous carcinoma cells, it caused G0/G1 phase arrest. In breast cancer cells, it mediated G2/M phase arrest. This suggests that the mechanism of cell cycle inhibition may be cell-type dependent. A novel harmine-based HDAC inhibitor, HBC, was also found to trigger G2/M cell cycle arrest.
Signaling Pathways and Molecular Targets
The antitumor effects of harmine derivatives are mediated through the modulation of various cellular signaling pathways.
Caption: Key signaling pathways affected by harmine derivatives.
Research indicates that compound 3c exerts its apoptotic effect by suppressing the PI3K/AKT signaling pathway and promoting the generation of reactive oxygen species (ROS). Harmine hydrochloride has been shown to induce apoptosis in oral cancer cells via the MAPK pathway and regulate the AKT/FOXO3a pathway in breast cancer cells. Other derivatives, such as G11, function as Topoisomerase I inhibitors, which disrupts DNA synthesis and transcription, ultimately inhibiting cancer cell proliferation.
Reduced Toxicity: A Key Advantage
A major impetus for developing harmine derivatives is to reduce the neurotoxicity associated with the parent compound. Studies on novel derivatives like H-2-168 and DH-004 showed they had significantly improved safety profiles in toxicity assessments. Similarly, tumor-targeting derivatives 2DG-Har-01 and MET-Har-02 were found to have reduced neural toxicity compared to harmine. In vivo studies with compound G11 in mice also showed no significant toxicity to the animals or their organs. This consistent observation across multiple independent studies suggests that structural modification is a viable strategy to separate the therapeutic and toxic effects of harmine.
Experimental Protocols
Reproducibility is fundamental to scientific verification. The following are summaries of standard experimental protocols used in the cited research.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: General workflow for an MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the harmine derivatives. A control group receives medium with the solvent (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells. IC50 values are then calculated based on the dose-response curves.
Protocol 2: Apoptosis Detection (Hoechst 33342 or DAPI Staining)
This method is used to visualize morphological changes in the nucleus associated with apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips or in multi-well plates and treated with the harmine derivative for a designated time.
-
Staining: The cells are fixed and then stained with a fluorescent DNA-binding dye like Hoechst 33342 or DAPI.
-
Microscopy: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed or fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniform, faint staining of normal nuclei.
Conclusion
Independent studies consistently demonstrate that synthetic derivatives of this compound can exhibit superior antitumor properties and reduced toxicity compared to the parent alkaloid. Modifications at various positions on the β-carboline ring have yielded compounds with potent, broad-spectrum cytotoxicity against diverse cancer cell lines. The development of tumor-targeting derivatives represents a particularly promising strategy, enhancing efficacy at the tumor site while minimizing systemic side effects. The mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/AKT and MAPK. While these preclinical findings are encouraging, further validation through extensive in vivo studies and eventual clinical trials is necessary to fully establish the therapeutic potential of these novel harmine derivatives.
References
- 1. Anti-tumor potential of Harmine and its derivatives: recent trends and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and mechanisms of action of novel harmine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
Illustrative Comparative Transcriptomics of Neuronal Cells Treated with Harmane Hydrochloride
Disclaimer: As of the latest search, direct comparative transcriptomic studies on neuronal cells treated with Harmane hydrochloride are not publicly available. The following guide is a scientifically informed, illustrative example based on the known mechanisms of Harmane. The quantitative data presented is hypothetical and intended to serve as a template for researchers in the field.
This guide provides a comparative overview of the hypothetical transcriptomic effects of this compound on neuronal cells, benchmarked against a standard selective serotonin (B10506) reuptake inhibitor (SSRI), Fluoxetine. The aim is to delineate the potential molecular pathways modulated by Harmane and offer a framework for future research.
Comparative Analysis of Gene Expression
The following table summarizes hypothetical differentially expressed genes (DEGs) in neuronal cells following treatment with this compound versus Fluoxetine, relative to a vehicle control. The gene selection is based on the known biological activities of Harmane, including its interaction with monoaminergic systems and potential neurogenic and neurotoxic effects.
Table 1: Hypothetical Differentially Expressed Genes in Treated Neuronal Cells
| Gene Category | Gene Symbol | Harmane HCl (Log2 Fold Change) | Fluoxetine (Log2 Fold Change) | Putative Function |
| Monoamine Signaling | SLC6A4 (SERT) | -1.5 | -2.0 | Serotonin transporter, primary target of SSRIs. |
| MAOA | -2.5 | -0.5 | Monoamine oxidase A, enzyme for neurotransmitter breakdown. | |
| HTR2A | 1.8 | 1.2 | Serotonin receptor 2A, involved in mood and cognition. | |
| DRD2 | 1.2 | 0.3 | Dopamine receptor D2, implicated in reward and motor control. | |
| Neurogenesis & Proliferation | DYRK1A | -3.0 | -0.2 | Dual-specificity tyrosine phosphorylation-regulated kinase 1A.[1] |
| BDNF | 2.5 | 3.0 | Brain-derived neurotrophic factor, promotes neuron survival and growth. | |
| KI67 | 1.5 | 1.0 | Marker of proliferation. | |
| Mitochondrial Function & Stress | NDUFS1 | -1.8 | -0.3 | Core subunit of mitochondrial complex I. |
| SOD2 | 2.0 | 0.8 | Superoxide dismutase 2, mitochondrial antioxidant enzyme. | |
| BAX | 1.5 | 0.2 | Pro-apoptotic protein. | |
| Synaptic Plasticity | GRIA1 (GluA1) | 1.3 | 1.0 | Subunit of the AMPA receptor, key for synaptic transmission. |
| SYN1 | 1.7 | 1.5 | Synapsin I, regulates neurotransmitter release. |
Experimental Protocols
A detailed methodology for a comparative transcriptomics study is provided below.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y), differentiated into a mature neuronal phenotype using retinoic acid and BDNF for 7-10 days.
-
Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Differentiated cells are treated with:
-
Vehicle (0.1% DMSO)
-
This compound (10 µM)
-
Fluoxetine (10 µM) as a comparator.
-
-
Incubation Time: Cells are incubated for 24 hours post-treatment. Three biological replicates are prepared for each condition.
RNA Extraction and Quality Control
-
Total RNA is extracted from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA quantity and purity are assessed using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios).
-
RNA integrity is evaluated using an Agilent Bioanalyzer to ensure a high RNA Integrity Number (RIN > 8).
Library Preparation and RNA Sequencing
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries are prepared using a stranded mRNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).
-
The quality and concentration of the final libraries are assessed using a Bioanalyzer and qPCR.
-
Libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.
-
Alignment: The cleaned reads are aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Quantification: Gene expression levels are quantified using featureCounts or Salmon.
-
Differential Expression Analysis: Differential gene expression analysis is performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of DEGs using tools such as g:Profiler or DAVID.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathways affected by this compound and the experimental workflow for the comparative transcriptomic analysis.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothesized signaling pathways of Harmane.
References
Safety Operating Guide
Proper Disposal of Harmane Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Harmane hydrochloride, a bioactive beta-carboline alkaloid, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
I. Understanding the Hazards and Regulatory Context
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, its disposal is regulated and must not be treated as common waste. Discharge into the environment or sewer systems must be strictly avoided[2]. The primary disposal methods involve chemical destruction via a licensed facility or controlled incineration[2].
II. Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat to protect clothing and skin |
| Respiratory Protection | An N95 or higher-rated respirator is recommended if handling powders or creating aerosols |
III. Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels), and spill cleanup materials in a designated, leak-proof, and sealable hazardous waste container[3].
-
The container must be compatible with the chemical and clearly labeled.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste[3].
-
Step 2: Labeling of Waste Containers
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Irritant)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Containers must be kept tightly closed except when adding waste.
-
Utilize secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Follow all institutional procedures for waste pickup requests.
IV. Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE before starting the cleanup.
-
Contain the Spill:
-
For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.
-
-
Clean the Area:
-
Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.
-
Decontaminate the area with a 70% ethanol (B145695) solution or a suitable laboratory disinfectant.
-
-
Dispose of Contaminated Materials: All materials used for cleanup must be placed in a sealed, properly labeled hazardous waste container for disposal.
Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. Collect this solvent rinse as hazardous liquid waste.
-
Washing: Wash the glassware thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Harmane Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Harmane hydrochloride, a compound requiring careful management. Following these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and efficient workflow.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on safety data sheets.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Inspected before use; must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Eyes | Safety goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1] |
| Body | Protective clothing | Fire/flame resistant and impervious clothing.[1] A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended. |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from acquisition to disposal, is critical for laboratory safety.
Workflow for Handling this compound
Caption: This diagram outlines the step-by-step process for safely managing this compound within a laboratory setting.
1. Receipt and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is properly labeled.
2. Secure Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]
-
Keep the container tightly closed.[3]
-
The storage area should be secure and accessible only to authorized personnel.
3. Safe Handling and Preparation:
-
All handling should occur in a well-ventilated place, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
4. Experimental Use:
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Use non-sparking tools to prevent ignition.[1]
5. Decontamination:
-
Clean all surfaces and equipment that have come into contact with this compound.
-
Decontaminate surfaces by scrubbing with alcohol.[3]
6. Waste Disposal:
-
Collect all waste, including contaminated PPE, into suitable, closed containers for disposal.[1]
-
The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or the environment.[1]
-
Contaminated packaging should be triple-rinsed and either offered for recycling or punctured to be unusable before disposal in a sanitary landfill.[1]
Emergency Procedures for this compound Exposure
Immediate and appropriate action is crucial in the event of an accidental exposure to this compound.
Emergency Response Protocol
Caption: This flowchart details the immediate first aid steps to be taken for different types of exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
In case of a spill, evacuate personnel to a safe area, ensure adequate ventilation, and remove all sources of ignition.[1] Prevent further leakage if it is safe to do so, and do not let the chemical enter drains.[1] Collect the spilled material for disposal in suitable, closed containers.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
